2-Phenylpyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
2-phenylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGLFSBJLERMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356162 | |
| Record name | 2-Phenylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130161-46-5 | |
| Record name | 2-Phenylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-Phenylpyrimidine-5-carbaldehyde
This technical guide provides a comprehensive overview of the core properties of 2-Phenylpyrimidine-5-carbaldehyde, catering to researchers, scientists, and drug development professionals. The document details the compound's physicochemical characteristics, spectral data, and a plausible synthetic route. Furthermore, it explores the biological significance of the 2-phenylpyrimidine scaffold, particularly its role as an inhibitor of Bruton's tyrosine kinase (BTK) within the B-cell receptor (BCR) signaling pathway.
Core Properties and Physicochemical Data
This compound is a solid, aromatic aldehyde with the chemical formula C₁₁H₈N₂O.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 130161-46-5 | [1] |
| Molecular Formula | C₁₁H₈N₂O | [1] |
| Molecular Weight | 184.20 g/mol | |
| Melting Point | 132.5-134 °C | |
| Boiling Point | 213.7 ± 13.0 °C (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents. | [5] |
| Appearance | Solid | |
| Hazards | Irritant |
Spectral Data Analysis
1H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the pyrimidine ring protons, and the phenyl ring protons. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm. The protons on the pyrimidine ring will likely appear as singlets or doublets depending on their coupling, and the phenyl group protons will present as a multiplet in the aromatic region (δ 7.0-8.5 ppm).
13C NMR Spectroscopy
The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde group in the downfield region (around 190 ppm). The carbon atoms of the pyrimidine and phenyl rings will resonate in the aromatic region (approximately 120-170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic rings and the aldehyde group will also be present. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while the aldehyde C-H stretch shows two bands around 2850 and 2750 cm⁻¹.[6]
Mass Spectrometry
The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound (184.20 g/mol ). Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (-CHO), leading to a significant fragment at M-29.[7]
Synthesis and Experimental Protocols
A common and effective method for the synthesis of aromatic aldehydes is the Vilsmeier-Haack reaction.[8] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]
Plausible Synthetic Protocol: Vilsmeier-Haack Reaction
A detailed experimental protocol for the direct synthesis of this compound is not explicitly available in the searched literature. However, based on the general procedure for the Vilsmeier-Haack reaction, a plausible synthetic route can be outlined.[8][9]
Reaction Scheme:
2-Phenylpyrimidine + Vilsmeier Reagent (DMF/POCl₃) → this compound
Experimental Procedure:
-
Preparation of the Vilsmeier Reagent: In a cooled, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (1.1 equivalents) is slowly added to N,N-dimethylformamide (3-4 equivalents) with constant stirring. The reaction is typically performed at 0-10 °C. The mixture is stirred for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: 2-Phenylpyrimidine (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane or excess DMF) and added dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature and may require heating (e.g., 60-80 °C) for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured into crushed ice. The mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extraction and Purification: The aqueous mixture is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Biological Significance and Signaling Pathways
Derivatives of 2-phenylpyrimidine have emerged as a significant class of molecules in drug discovery, particularly as inhibitors of Bruton's tyrosine kinase (BTK).[10][11] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells.[12][13] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies, making BTK an attractive therapeutic target.[12][14]
The B-cell Receptor (BCR) Signaling Pathway and BTK Inhibition
The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This triggers a series of phosphorylation events mediated by various kinases, including Lyn and Syk. Activated Syk then phosphorylates and activates BTK.[13] Activated BTK, in turn, phosphorylates downstream targets such as phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors like NF-κB, which promote cell survival and proliferation.[10]
2-Phenylpyrimidine derivatives have been designed to inhibit the kinase activity of BTK, thereby blocking the downstream signaling cascade and inducing apoptosis in malignant B-cells.[10][11]
Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by 2-phenylpyrimidine derivatives.
Conclusion
This compound is a key building block in medicinal chemistry, with its derivatives showing significant promise as therapeutic agents. While some of its fundamental physicochemical properties require further experimental determination, its synthetic accessibility via reactions like the Vilsmeier-Haack makes it a valuable precursor. The role of the 2-phenylpyrimidine scaffold in inhibiting the BTK enzyme highlights its importance in the development of novel treatments for B-cell malignancies. This guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 90905-33-2 CAS MSDS (2-Methylpyrimidine-5-carbaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Phenylpyrimidine-5-carbaldehyde (CAS: 130161-46-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phenylpyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, spectroscopic data, and its role as a key building block for potent biological inhibitors.
Core Compound Properties
This compound is an aromatic aldehyde featuring a phenyl group attached to a pyrimidine ring. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules with diverse pharmacological activities.
| Property | Value | Source(s) |
| CAS Number | 130161-46-5 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O | [1][2] |
| Molecular Weight | 184.19 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Melting Point | 132.5-134 °C | [1] |
| Boiling Point | 244 °C at 760 mmHg | [1] |
| Flash Point | 104.7 °C | [1] |
| Density | 1.205 g/cm³ | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
| SMILES | O=Cc1cncc(n1)c2ccccc2 | [1] |
| InChI Key | AUTGLFSBJLERMV-UHFFFAOYSA-N | [2] |
Synthesis of this compound
Plausible Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on general procedures for the Vilsmeier-Haack formylation of similar aromatic and heterocyclic substrates.
Reagents and Materials:
-
2-Phenylpyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ice
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-phenylpyrimidine in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to an equimolar amount of anhydrous N,N-dimethylformamide, keeping the temperature below 10 °C.
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of 2-phenylpyrimidine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data for this compound is not widely published. The following are predicted and estimated spectral characteristics based on the analysis of its structure and data from similar pyrimidine derivatives.
¹H NMR Spectroscopy (Predicted)
-
Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.2 ppm.
-
Pyrimidine Protons (C4-H and C6-H): Two singlets or doublets (depending on coupling) are anticipated in the aromatic region, likely between δ 8.5-9.5 ppm.
-
Phenyl Protons (C₆H₅): A multiplet corresponding to the five protons of the phenyl ring is expected in the range of δ 7.4-8.0 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (CHO): A signal in the highly deshielded region, approximately δ 185-195 ppm.
-
Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring are expected between δ 120-165 ppm.
-
Phenyl Carbons: Signals for the carbon atoms of the phenyl ring are anticipated in the range of δ 125-140 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): A characteristic weak to medium band is anticipated around 2720-2820 cm⁻¹.
-
Aromatic C-H Stretch: Bands are expected above 3000 cm⁻¹.
-
C=N and C=C Stretch (Aromatic Rings): Multiple bands in the region of 1400-1600 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 184.
-
Major Fragmentation Pathways: Loss of the formyl group (-CHO, 29 Da) to give a fragment at m/z = 155. Fragmentation of the phenyl and pyrimidine rings would also be observed.
Applications in Drug Discovery
This compound serves as a crucial scaffold for the synthesis of derivatives with potent inhibitory activity against key biological targets, including Phosphodiesterase 4 (PDE4) and Cytochrome P450 51 (CYP51).
Phosphodiesterase 4 (PDE4) Inhibitors
Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of PDE4, an enzyme that plays a critical role in the inflammatory cascade by degrading cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 signaling pathway and its inhibition.
Experimental Workflow: PDE4 Inhibition Assay (Fluorescence Polarization)
Caption: Workflow for a PDE4 inhibition assay.
Quantitative Data: PDE4 Inhibitory Activity of 2-Phenylpyrimidine Derivatives
| Compound ID | Modification on Pyrimidine Core | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Source(s) |
| 9 | 2-Aryl | 34 | 82 | [3] |
| 10 | Amino substituent modification | 128 | 0.8 | [3] |
| 4 | Catechol-pyrimidine | 31 | 220 | [3] |
| 5 | Catechol-pyrimidine | 15 | 108 | [3] |
Cytochrome P450 51 (CYP51) Inhibitors
Derivatives of 2-phenylpyrimidine have also shown promise as antifungal agents by targeting CYP51 (also known as lanosterol 14α-demethylase), a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.
Signaling Pathway of CYP51 Inhibition
Caption: CYP51 signaling pathway and its inhibition.
Experimental Workflow: Antifungal Susceptibility Testing (MIC Determination)
Caption: Workflow for antifungal susceptibility testing.
Quantitative Data: Antifungal Activity of 2-Phenylpyrimidine Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Source(s) |
| C6 | Candida albicans | 0.25 - 1 | [1] |
| C6 | Candida krusei | 0.25 - 1 | [1] |
| YW-01 | Candida albicans | 8 | [1] |
| YW-01 | Candida tropicalis | 4 | [1] |
| YW-01 | Cryptococcus neoformans | 16 | [1] |
Conclusion
This compound is a versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of PDE4 and CYP51, highlighting its importance in the development of new treatments for inflammatory diseases and fungal infections. Further exploration of the chemical space around this scaffold is warranted to optimize potency, selectivity, and pharmacokinetic properties for future drug candidates.
References
An In-depth Technical Guide to the Molecular Structure of 2-Phenylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2-phenylpyrimidine-5-carbaldehyde. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of novel therapeutic agents.
Molecular Structure and Properties
This compound possesses a core structure consisting of a pyrimidine ring substituted with a phenyl group at the 2-position and a formyl (aldehyde) group at the 5-position.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O | [1][2] |
| Molecular Weight | 184.19 g/mol | [2][3] |
| CAS Number | 130161-46-5 | [1][2] |
| Melting Point | 132-134 °C | [3] |
| Appearance | Solid | [4] |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Synthesis
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. In this case, 2-phenylpyrimidine is formylated to yield the desired product.
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylpyrimidine
A detailed experimental protocol for the synthesis of this compound is as follows:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, phosphorus oxychloride (POCl₃) is cooled in an ice bath. N,N-Dimethylformamide (DMF) is added dropwise to the cooled POCl₃ with constant stirring to form the Vilsmeier reagent (a chloromethyleneiminium salt).
-
Formylation Reaction: 2-Phenylpyrimidine is dissolved in a suitable solvent, such as 1,2-dichloroethane or o-xylene, and the freshly prepared Vilsmeier reagent is added portion-wise. The reaction mixture is then heated, typically at reflux, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured onto crushed ice. The mixture is then neutralized with a base, such as sodium hydroxide or sodium carbonate solution, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[2]
Spectral Characterization
The structure of this compound is confirmed by various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR (Proton NMR)
The ¹H NMR spectrum will exhibit characteristic signals for the protons of the phenyl and pyrimidine rings, as well as the aldehyde proton.
-
Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.[6]
-
Pyrimidine Ring Protons: Two singlets or doublets in the aromatic region, with chemical shifts influenced by the electron-withdrawing aldehyde group.
-
Phenyl Ring Protons: A multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-200 ppm.[7]
-
Pyrimidine Ring Carbons: Signals in the aromatic region, with carbons attached to nitrogen atoms appearing at different chemical shifts.
-
Phenyl Ring Carbons: Signals in the aromatic region, typically between δ 125 and 150 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| C=O Stretch (Aldehyde) | 1685-1710 (strong) | [8] |
| C-H Stretch (Aldehyde) | 2720 and 2820 (two weak bands) | [8] |
| C=C and C=N Stretch (Aromatic/Heteroaromatic) | 1400-1600 (multiple bands) | [8] |
| C-H Stretch (Aromatic) | 3000-3100 | [8] |
Experimental Workflow for Spectral Analysis
Caption: Workflow for the synthesis and spectral characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 184).
-
Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29), leading to the formation of a stable phenylpyrimidine cation.[9] Further fragmentation of the pyrimidine and phenyl rings can also be observed.
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as:
-
Antifungal Agents: The 2-phenylpyrimidine scaffold is a key component in the design of novel inhibitors of fungal cytochrome P450 51 (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[10]
-
Phosphodiesterase 4 (PDE4) Inhibitors: Derivatives of 2-phenylpyrimidine have been investigated as potent and selective inhibitors of PDE4, which is a therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[5]
The aldehyde functional group provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.
Conclusion
This compound is a key heterocyclic compound with significant applications in medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a reliable synthetic protocol, and a comprehensive analysis of its spectral characteristics. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the pyrimidine scaffold.
References
- 1. Mass Spectrometry [www2.chemistry.msu.edu]
- 2. growingscience.com [growingscience.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. ijpcbs.com [ijpcbs.com]
2-Phenylpyrimidine-5-carbaldehyde physical and chemical properties
An In-Depth Technical Guide to 2-Phenylpyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical intermediate, this compound. We will delve into its core physical and chemical properties, predictable spectroscopic profile, logical synthetic approaches, and its demonstrated utility as a scaffold in medicinal chemistry.
Molecular Identity and Physicochemical Properties
This compound is a solid organic compound featuring a pyrimidine ring substituted with a phenyl group at the 2-position and a formyl (aldehyde) group at the 5-position.[1][2] This unique arrangement of functional groups makes it a valuable and reactive building block in synthetic chemistry.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Phenyl-5-pyrimidinecarbaldehyde, 2-Phenylpyrimidine-5-carboxaldehyde | [2] |
| CAS Number | 130161-46-5 | [1] |
| Molecular Formula | C₁₁H₈N₂O | [1][2] |
| Molecular Weight | 184.19 g/mol | [1][2] |
| InChIKey | AUTGLFSBJLERMV-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C=O |[1] |
Table 2: Physical and Handling Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid | [3] |
| Melting Point | 132.5-134 °C | [2] |
| Storage | Store locked up in a dry, well-ventilated place. | [4] |
| Recommended Temp. | 2-8 °C, under inert atmosphere. |[2][3] |
Spectroscopic Profile (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Aldehyde H (CHO) | δ 9.0 - 10.0 ppm (singlet) | Strong deshielding by the electronegative oxygen of the carbonyl group. |
| Pyrimidine H's | δ 8.5 - 9.5 ppm (singlets) | Protons on the electron-deficient pyrimidine ring are significantly deshielded. | |
| Phenyl H's | δ 7.4 - 8.2 ppm (multiplets) | Typical aromatic region; protons ortho to the pyrimidine ring will be further downfield. | |
| ¹³C NMR | Carbonyl C (C=O) | δ 185 - 195 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Pyrimidine & Phenyl C's | δ 120 - 165 ppm | Aromatic and heteroaromatic carbons appear in this range. | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | 1690 - 1715 cm⁻¹ (strong) | The carbonyl double bond stretch is a prominent and diagnostic peak. |
| C-H Stretch (Aldehyde) | ~2720 and ~2820 cm⁻¹ (medium) | A pair of peaks characteristic for the C-H bond of an aldehyde. | |
| C=C & C=N Stretches | 1450 - 1610 cm⁻¹ (variable) | Aromatic and heteroaromatic ring vibrations. |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 184.19 | Corresponds to the molecular weight of the compound. |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of its aldehyde functional group. The pyrimidine ring, being an electron-deficient heteroaromatic system, further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[6] This heightened reactivity is a key feature for its use as a synthetic intermediate.
Key reaction classes include:
-
Nucleophilic Addition: The aldehyde readily reacts with nucleophiles such as organometallic reagents (Grignards, organolithiums), amines (to form Schiff bases/imines), and cyanide.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 2-phenylpyrimidine-5-carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent). This carboxylic acid derivative is also a known compound.[7]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-phenylpyrimidin-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Condensation Reactions: It serves as an excellent substrate for condensation reactions like the Wittig reaction to form alkenes or Knoevenagel condensation with active methylene compounds.
Caption: Key reactivity pathways of this compound.
Synthesis and Purification
While specific, detailed protocols for the synthesis of this compound are not prevalent in the provided search results, a logical and established methodology for constructing the 2,5-disubstituted pyrimidine core can be proposed. A common and robust method is the condensation of an amidine with a 1,3-dicarbonyl equivalent.
A plausible route involves the reaction of benzamidine with a suitable three-carbon synthon already containing the aldehyde (or a protected precursor).
Caption: General workflow for the synthesis of this compound.
Exemplary Laboratory Protocol (Hypothetical)
This protocol is based on general principles of pyrimidine synthesis and should be adapted and optimized.
-
Reaction Setup: To a solution of benzamidine hydrochloride (1.0 eq) in ethanol, add a solution of sodium ethoxide (2.0 eq) in ethanol. Stir for 30 minutes at room temperature.
-
Causality: The strong base deprotonates the benzamidine hydrochloride to generate the free amidine nucleophile required for the reaction.
-
-
Addition of Electrophile: Add a solution of a malondialdehyde derivative (e.g., 2-(dimethylaminomethylene)malondialdehyde) (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Causality: The 1,3-dicarbonyl synthon provides the C4-C5-C6 backbone of the pyrimidine ring. Dropwise addition at low temperature helps control the exothermic reaction.
-
-
Cyclization: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the activation energy for the cyclization and subsequent dehydration steps that lead to the aromatic pyrimidine ring.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: This standard aqueous workup removes inorganic salts and polar impurities.
-
-
Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality: Recrystallization is effective for crystalline solids, while chromatography provides higher purity by separating the product from closely related impurities.
-
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8]
-
Antifungal Agents: Derivatives of 2-phenylpyrimidine have been designed and synthesized as potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis.[9] The aldehyde group serves as a handle to introduce various side chains to optimize activity and pharmacokinetic properties.
-
Anti-Inflammatory Agents: 5-Carbamoyl-2-phenylpyrimidine derivatives, synthesized from precursors like this compound, have been identified as potent phosphodiesterase 4 (PDE4) inhibitors.[10] These compounds show promise in treating inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD).[10]
-
General Drug Discovery: The aldehyde allows for the rapid generation of compound libraries through reactions like reductive amination or condensation, making it an ideal starting point for hit-to-lead campaigns in various therapeutic areas.[11]
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]
Table 4: GHS Hazard Information
| Classification | Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2] |
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Irritation | H319 | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. | |
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]
-
Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.
Storage and Disposal:
-
Keep the container tightly closed and store in a locked, designated area.
-
Store in a cool, dry place, preferably refrigerated at 2-8 °C.[2]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. 2-Phenylpyrimidine-5-carboxaldehyde | 130161-46-5 [amp.chemicalbook.com]
- 3. 2-Methylpyrimidine-5-carbaldehyde | 90905-33-2 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of 2-Phenylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-phenylpyrimidine-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the absence of a single, established protocol in the literature, this document outlines three distinct, chemically sound strategies derived from analogous transformations and general synthetic methodologies for pyrimidine derivatives.
Introduction
This compound is a key intermediate for the synthesis of a variety of complex molecules. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the presence of a reactive aldehyde group at the 5-position, combined with a phenyl group at the 2-position, offers a versatile platform for further functionalization. This guide explores three potential pathways for its synthesis: direct formylation of a pre-formed pyrimidine ring, construction of the pyrimidine ring with a latent aldehyde functionality, and modification of a functional group at the 5-position of a 2-phenylpyrimidine precursor.
Route A: Vilsmeier-Haack Formylation of 2-Phenylpyrimidine
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This approach involves the direct introduction of a formyl group onto the 2-phenylpyrimidine backbone using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The success of this route is contingent on the nucleophilicity of the pyrimidine ring and the regioselectivity of the electrophilic substitution, which is anticipated to favor the C-5 position.
Experimental Protocol
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) as the solvent is cooled to 0 °C. Phosphorus oxychloride (POCl₃) is added dropwise with stirring, ensuring the temperature is maintained below 10 °C. The mixture is then stirred for an additional 30 minutes at 0 °C to allow for the complete formation of the chloroiminium salt (Vilsmeier reagent).
-
Formylation: A solution of 2-phenylpyrimidine in DMF is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The aqueous solution is then neutralized with a saturated sodium bicarbonate solution until a pH of 7-8 is reached. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Presentation
| Step | Reagent | Solvent | Temperature | Time | Expected Yield |
| Vilsmeier Reagent Prep | POCl₃, DMF | DMF | 0-10 °C | 30 min | - |
| Formylation | 2-Phenylpyrimidine, Vilsmeier Reagent | DMF | 0 °C to 80-90 °C | 4-8 h | Moderate |
| Purification | Silica Gel Chromatography | - | Room Temp | - | - |
Route B: Pyrimidine Ring Synthesis followed by Functional Group Interconversion
This route involves the construction of the 2-phenylpyrimidine ring from acyclic precursors, incorporating a carboxylate group at the 5-position. This ester can then be converted to the target aldehyde in a two-step reduction-oxidation sequence. A plausible approach is the condensation of benzamidine with an appropriate three-carbon building block, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[4]
Experimental Protocol
-
Synthesis of Methyl 2-phenylpyrimidine-5-carboxylate: Benzamidine hydrochloride is first neutralized to the free base.[5][6][7][8] In a separate flask, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is suspended in a suitable solvent such as ethanol.[4] The free benzamidine is then added, and the mixture is heated at reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is purified by column chromatography.
-
Reduction to (2-Phenylpyrimidin-5-yl)methanol: The purified methyl 2-phenylpyrimidine-5-carboxylate is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), under a nitrogen atmosphere and cooled to 0 °C. A reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude alcohol, which may be used in the next step without further purification.
-
Oxidation to this compound: The crude (2-phenylpyrimidin-5-yl)methanol is dissolved in an anhydrous chlorinated solvent, such as dichloromethane (DCM). An oxidizing agent, such as pyridinium chlorochromate (PCC) or reagents for a Swern or Dess-Martin oxidation, is added.[9] The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel or celite to remove the oxidant byproducts. The filtrate is concentrated, and the resulting crude aldehyde is purified by column chromatography.
Data Presentation
| Step | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| Ring Closure | Benzamidine, Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Ethanol | Reflux | 6-12 h | Good |
| Reduction | Methyl 2-phenylpyrimidine-5-carboxylate, LiAlH₄ or DIBAL-H | THF | 0 °C to RT | 1-3 h | High |
| Oxidation | (2-Phenylpyrimidin-5-yl)methanol, PCC or Swern/Dess-Martin reagents | DCM | Room Temp | 2-4 h | Good to High |
Route C: Functional Group Modification of 2-Phenylpyrimidine-5-carboxylic acid
This strategy begins with the commercially available or synthetically accessible 2-phenylpyrimidine-5-carboxylic acid.[10] Similar to Route B, this pathway involves a two-step reduction-oxidation sequence to arrive at the target aldehyde. The direct reduction of a carboxylic acid to an aldehyde can be challenging; therefore, a two-step process via the corresponding primary alcohol is proposed.
Experimental Protocol
-
Reduction of 2-Phenylpyrimidine-5-carboxylic acid: 2-Phenylpyrimidine-5-carboxylic acid is dissolved in anhydrous THF under a nitrogen atmosphere. A reducing agent suitable for carboxylic acids, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), is added slowly at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to reflux to drive the reaction to completion. After cooling, the reaction is carefully quenched by the slow addition of water or an acidic solution. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to give crude (2-phenylpyrimidin-5-yl)methanol.
-
Oxidation to this compound: The protocol for the oxidation of (2-phenylpyrimidin-5-yl)methanol to the target aldehyde is identical to that described in Route B, step 3.
Data Presentation
| Step | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| Reduction | 2-Phenylpyrimidine-5-carboxylic acid, BH₃·THF or LiAlH₄ | THF | 0 °C to RT | 2-6 h | High |
| Oxidation | (2-Phenylpyrimidin-5-yl)methanol, PCC or Swern reagents | DCM | Room Temp | 2-4 h | Good to High |
Conclusion
This technical guide has outlined three viable, albeit currently unvalidated, synthetic routes to this compound. Each proposed pathway utilizes well-established chemical transformations and is based on literature precedents for similar pyrimidine systems. Route A offers the most direct approach, though its success depends on the reactivity and regioselectivity of the Vilsmeier-Haack reaction on the 2-phenylpyrimidine core. Routes B and C provide more controlled, multi-step approaches that rely on the construction of the pyrimidine ring with a suitable functional group at the 5-position, followed by standard functional group interconversions. The selection of the optimal route will depend on the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. Further experimental validation is required to determine the most efficient and highest-yielding method for the synthesis of this important chemical intermediate.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Phenyl-pyrimidine-5-carboxylic acid | 122773-97-1 | XEA77397 [biosynth.com]
Reactivity of the Aldehyde Group in 2-Phenylpyrimidine-5-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the reactive aldehyde group on the pyrimidine scaffold allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the aldehyde functionality in this compound, focusing on key reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds for drug discovery and other applications.
Spectroscopic Characterization of this compound
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Signals |
| ¹H NMR | Aldehyde proton (CHO) expected around δ 9.5-10.5 ppm. Pyrimidine protons will appear as singlets or doublets in the aromatic region. Phenyl group protons will also be present in the aromatic region. |
| ¹³C NMR | Aldehyde carbon (C=O) signal expected in the range of δ 185-200 ppm. Signals for the pyrimidine and phenyl ring carbons will be observed in the aromatic region. |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde group is expected around 1700-1730 cm⁻¹. C-H stretching of the aldehyde proton may be visible around 2700-2800 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ corresponding to the molecular weight of 184.19 g/mol would be observed. |
Reactivity of the Aldehyde Group
The aldehyde group in this compound is susceptible to a variety of chemical transformations, primarily nucleophilic addition reactions. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles.
Caption: Key reactions of the aldehyde group in this compound.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-phenylpyrimidine-5-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives, including amides and esters, which are of interest in drug discovery.[1]
Caption: Oxidation of this compound.
Experimental Protocol (General Procedure):
A suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), is added to a solution of this compound in an appropriate solvent (e.g., acetone, acetic acid, or a mixture of solvents). The reaction mixture is typically stirred at room temperature or heated to ensure complete conversion. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.
Table 2: Representative Data for the Oxidation of Aryl Aldehydes
| Oxidizing Agent | Solvent | Temperature | Typical Yield |
| KMnO₄ | Acetone/Water | Room Temperature | High |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to Room Temperature | Good to High |
| Hydrogen Peroxide | Formic Acid | Room Temperature | Moderate to High |
Reduction to Alcohol
The aldehyde can be reduced to the corresponding primary alcohol, (2-phenylpyrimidin-5-yl)methanol. This alcohol can serve as a versatile intermediate for further functionalization, such as etherification or esterification.
Caption: Reduction of this compound.
Experimental Protocol (General Procedure):
A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to a solution of this compound in a protic solvent like methanol or ethanol at 0 °C. The reaction is usually rapid and is stirred for a short period at room temperature. The reaction is monitored by TLC. After completion, the reaction is quenched with water or a dilute acid, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the crude alcohol, which can be purified by column chromatography or recrystallization.
Table 3: Representative Data for the Reduction of Aryl Aldehydes
| Reducing Agent | Solvent | Temperature | Typical Yield |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to Room Temperature | High |
| Lithium Aluminum Hydride (LiAlH₄) | THF/Diethyl Ether | 0 °C to Room Temperature | High |
Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst. This reaction is widely used to synthesize α,β-unsaturated compounds.
Caption: Knoevenagel condensation of this compound.
Experimental Protocol (General Procedure):
To a solution of this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent such as ethanol or toluene, a catalytic amount of a base (e.g., piperidine, triethylamine, or ammonium acetate) is added. The mixture is then heated to reflux, and the reaction progress is monitored by TLC. The water formed during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product. After completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration and can be purified by recrystallization.
Table 4: Representative Data for Knoevenagel Condensation of Aryl Aldehydes
| Active Methylene Compound | Catalyst | Solvent | Typical Yield |
| Malononitrile | Piperidine | Ethanol | High |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Good to High |
| Meldrum's Acid | Glycine | Water | Good |
Wittig Reaction
The Wittig reaction is another cornerstone of carbon-carbon bond formation, allowing for the synthesis of alkenes from aldehydes. In this reaction, this compound reacts with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.
Caption: Wittig reaction of this compound.
Experimental Protocol (General Procedure):
The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent like THF or DMSO. To this ylide solution, this compound, dissolved in the same solvent, is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched, and the product is extracted. The major challenge in the workup is the removal of the triphenylphosphine oxide byproduct, which is often achieved by column chromatography or crystallization.
Table 5: Representative Data for Wittig Reaction of Aryl Aldehydes
| Wittig Reagent | Base | Solvent | Typical Yield |
| Ph₃P=CH₂ | n-BuLi | THF | Good to High |
| Ph₃P=CHCO₂Et | NaH | THF | Good |
| (EtO)₂P(O)CH₂CO₂Et (Horner-Wadsworth-Emmons) | NaH | THF | High |
Applications in Drug Discovery and Materials Science
The diverse reactivity of the aldehyde group in this compound has been exploited in the synthesis of a variety of biologically active molecules and functional materials. For instance, derivatives of 2-phenylpyrimidine have been investigated as antifungal agents targeting CYP51 and as potent phosphodiesterase 4 (PDE4) inhibitors.[1][2] The ability to introduce various substituents through the aldehyde functionality allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. In materials science, the extended π-systems that can be generated from this aldehyde are of interest for their potential applications in organic electronics and optoelectronics.
Conclusion
This compound is a highly valuable and reactive intermediate. Its aldehyde group readily undergoes a range of important chemical transformations, including oxidation, reduction, and various carbon-carbon bond-forming reactions. This guide provides an overview of these key reactions, along with generalized experimental protocols and expected outcomes. The versatility of this building block makes it a powerful tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further exploration of the reactivity of this scaffold is likely to lead to the development of novel compounds with significant scientific and therapeutic value.
References
An In-depth Technical Guide to 2-Phenylpyrimidine-5-carbaldehyde
This technical guide provides a comprehensive overview of 2-phenylpyrimidine-5-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, outlines a potential synthetic route with a detailed experimental protocol, and explores its prospective applications based on the biological activities of structurally related compounds.
Chemical Identity and Properties
This compound is a solid organic compound with the IUPAC name This compound . Its chemical structure consists of a pyrimidine ring substituted with a phenyl group at the 2-position and a formyl (aldehyde) group at the 5-position.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 130161-46-5 | |
| Molecular Formula | C₁₁H₈N₂O | |
| Molecular Weight | 184.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 132.5-134 °C | |
| Boiling Point | 244 °C at 760 mmHg (Predicted) | |
| SMILES | O=Cc1cncc(n1)c2ccccc2 | |
| InChI Key | AUTGLFSBJLERMV-UHFFFAOYSA-N |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of (2-Phenylpyrimidin-5-yl)methanol
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Formation: Add a solution of 2-phenyl-5-bromopyrimidine (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension. The reaction mixture may need gentle heating to initiate the Grignard reagent formation, which is indicated by the disappearance of the iodine color and a gentle reflux. After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Reaction with Paraformaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add dry paraformaldehyde (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Quenching and Extraction: After the addition of paraformaldehyde, remove the ice bath and stir the reaction mixture at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (2-phenylpyrimidin-5-yl)methanol.
Step 2: Oxidation to this compound
-
Oxidation: In a round-bottom flask, dissolve the (2-phenylpyrimidin-5-yl)methanol (1.0 equivalent) obtained from the previous step in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 equivalents) or activated manganese dioxide (MnO₂) (5 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the oxidizing agent. Wash the Celite pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Potential Applications in Drug Discovery and Development
While the direct biological activity of this compound is not extensively documented, its structural motif is present in molecules with significant pharmacological properties. This suggests that this compound is a valuable building block for the synthesis of novel therapeutic agents.
Inhibition of Phosphodiesterase 4 (PDE4)
Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of various inflammatory cells. This mechanism is particularly relevant for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Caption: Inhibition of PDE4 by 2-phenylpyrimidine derivatives.
Antifungal Activity through CYP51 Inhibition
Another promising area of application for 2-phenylpyrimidine derivatives is in the development of novel antifungal agents. Specifically, these compounds have been designed to target lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.
Caption: Antifungal mechanism via CYP51 inhibition.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the synthesis of novel, biologically active molecules. While a definitive, published synthesis protocol is not available, a plausible route has been proposed in this guide. The established anti-inflammatory and antifungal activities of its derivatives highlight the importance of this compound as a scaffold in modern drug discovery and development programs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
Stability and Storage of 2-Phenylpyrimidine-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-phenylpyrimidine-5-carbaldehyde, a key building block in medicinal chemistry and materials science. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and development applications. This document outlines appropriate storage, handling procedures, and potential degradation pathways, and provides detailed experimental protocols for stability assessment.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality of this compound. The following conditions are recommended to minimize degradation.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | To slow down potential degradation reactions such as oxidation and polymerization. |
| Light | Protect from light; store in an amber or opaque container. | Aromatic aldehydes can be susceptible to photodegradation.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the aldehyde functional group. |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | To prevent hydrolysis and other moisture-mediated degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To avoid chemical reactions that could degrade the compound. |
Chemical Stability and Degradation Profile
This compound, like other aromatic aldehydes, is susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
Aromatic aldehydes are known to be sensitive to oxidation, where the aldehyde group is converted to a carboxylic acid. They can also be susceptible to reactions involving the pyrimidine ring under harsh conditions.
Table 2: Illustrative Forced Degradation Study Protocol and Potential Outcomes
| Stress Condition | Experimental Protocol | Plausible Major Degradation Product |
| Acid Hydrolysis | 1 mg/mL in 0.1 M HCl at 60°C for 24 hours. | Limited degradation expected, but potential for reactions at the pyrimidine ring under harsh conditions. |
| Base Hydrolysis | 1 mg/mL in 0.1 M NaOH at 60°C for 24 hours. | Potential for Cannizzaro reaction (disproportionation to alcohol and carboxylic acid) or other base-catalyzed reactions. |
| Oxidation | 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours. | 2-Phenylpyrimidine-5-carboxylic acid |
| Thermal Degradation | Solid compound heated at 80°C for 72 hours. | Minimal degradation expected if protected from oxygen and moisture. |
| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | Potential for oxidation to the carboxylic acid or other photochemical reactions.[2] |
Potential Degradation Pathways
Based on the chemical structure of this compound, a primary degradation pathway involves the oxidation of the aldehyde functional group to a carboxylic acid. Other potential, though less common, degradation routes could involve reactions affecting the pyrimidine ring, particularly under extreme pH and temperature conditions.
Caption: Plausible degradation pathway for this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products.[3][4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C and collect samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C and collect samples at various time points.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Store at room temperature and collect samples at various time points.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C.
-
Collect samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (e.g., in acetonitrile) to light as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
-
Sample Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as the HPLC method described below.
Stability-Indicating HPLC Method
The following is a general-purpose reverse-phase HPLC method that can be adapted and validated for the purity assessment of this compound and the separation of its potential degradation products.[5][6][7]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with 30% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 water:acetonitrile) to a suitable concentration (e.g., 0.1 mg/mL).
Method Validation: This method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness to be considered a stability-indicating method.
Caption: General workflow for stability testing of this compound.
References
- 1. 2-Phenylpyrimidine-5-carboxaldehyde | 130161-46-5 [amp.chemicalbook.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 6. nveo.org [nveo.org]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystal Structure of 2-Phenylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of 2-phenylpyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details the crystallographic data, experimental protocols for synthesis and structure determination, and explores the biological context of these derivatives, including their role as enzyme inhibitors.
Introduction
The 2-phenylpyrimidine scaffold is a privileged structure in drug discovery, forming the core of molecules targeting a range of biological entities. Understanding the three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes key crystallographic findings and experimental methodologies to aid researchers in this field.
Crystallographic Data of 2-Phenylpyrimidine Derivatives
The following tables summarize the crystallographic data for selected 2-phenylpyrimidine derivatives that have been characterized by single-crystal X-ray diffraction.
Table 1: Crystallographic Data for 2,4-bis(4-methoxyphenoxy)pyrimidine
| Parameter | Value |
| Chemical Formula | C₁₈H₁₆N₂O₄ |
| Formula Weight | 324.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.394(3) |
| b (Å) | 8.284(3) |
| c (Å) | 23.083(7) |
| β (°) | 92.60(3) |
| Volume (ų) | 1603.4(10) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.351 |
| Radiation | MoKα (λ = 0.7107 Å) |
| Temperature (K) | Room Temperature |
Data sourced from[1]
Table 2: Crystallographic Data for Selected 5-Hydroxymethyl-2-phenylpyrimidine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 3c | C₁₁H₁₃N₃O | Monoclinic | P2₁/c | 10.835(2) | 8.847(2) | 11.411(2) | 107.98(3) | 1041.1(4) | 4 |
| 3e | C₁₃H₁₇N₃O | Monoclinic | P2₁/c | 11.082(2) | 9.141(2) | 13.012(3) | 109.45(3) | 1242.0(5) | 4 |
| 3f | C₁₃H₁₇N₃O | Monoclinic | P2₁/c | 12.351(3) | 8.169(2) | 13.048(3) | 109.11(3) | 1243.4(5) | 4 |
| 3g | C₁₃H₁₇N₃O | Monoclinic | P2₁/c | 10.989(2) | 9.278(2) | 12.873(3) | 109.07(3) | 1239.1(5) | 4 |
| 3h | C₁₄H₁₉N₃O | Orthorhombic | Pca2₁ | 21.014(4) | 8.318(2) | 15.651(3) | 90 | 2734.1(10) | 8 |
Data interpretation based on a study of 5-hydroxymethylpyrimidines which indicates compounds 3c and 3e-3g crystallize in the P21/c space group, and compound 3h in the Pca21 space group[2].
Experimental Protocols
Synthesis of 2-Phenylpyrimidine Derivatives
The synthesis of 2-phenylpyrimidine derivatives often involves multi-step reactions. Below are generalized protocols based on the synthesis of derivatives targeting Bruton's tyrosine kinase (BTK) and CYP51.
Protocol 3.1.1: Synthesis of BTK Inhibitor Scaffolds [3]
-
Benzonitrile Formation: Condensation of a substituted 4-nitrobenzaldehyde with hydroxylamine hydrochloride in a suitable solvent under reflux.
-
Amidination: Reaction of the benzonitrile with ammonium chloride to form the corresponding amidine.
-
Pyrimidine Ring Closure: Condensation of the amidine with a malonic ester derivative in the presence of a base to form the pyrimidine nucleus.
-
Chlorination: Reaction of the pyrimidine nucleus with phosphorus oxychloride (POCl₃) to yield a key chloro-pyrimidine intermediate.
-
Reduction: Reduction of the nitro group to an amine using a reducing agent like iron powder in the presence of ammonium chloride.
-
Amide Coupling: Acylation of the resulting aniline with acryloyl chloride to introduce the pharmacophore responsible for covalent inhibition.
-
Final Derivatization: Further functionalization at various positions to explore structure-activity relationships.
Protocol 3.1.2: Synthesis of CYP51 Inhibitor Scaffolds [4]
-
Amine Synthesis: Reaction of bromoacetophenones with hexamethylenetetramine followed by acidic hydrolysis to yield the primary amine.
-
Protection: Protection of the amino group with a suitable protecting group like di-tert-butyl dicarbonate ((Boc)₂O).
-
Functionalization: Introduction of various substituents through reactions like the Tollens condensation.
-
Deprotection: Removal of the protecting group under acidic conditions.
-
Amide Bond Formation: Coupling of the deprotected amine with various carboxylic acids using a coupling reagent such as PyBop to generate the final derivatives.
Crystallization
Obtaining single crystals of sufficient quality is a critical and often challenging step in X-ray crystallographic analysis.
Protocol 3.2.1: General Crystallization Techniques for Small Molecules
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to crystal formation. Common solvents include methanol, ethanol, acetone, and ethyl acetate.
-
Vapor Diffusion: The compound is dissolved in a small amount of a solvent in which it is highly soluble. This solution is placed in a sealed container with a larger reservoir of a second solvent (an "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.
For example, crystals of 2,4-bis(4-methoxyphenoxy)pyrimidine were obtained by slow evaporation from a water/methanol mixture[1].
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized protocol for the determination of the crystal structure of a small organic molecule.
Protocol 3.3.1: X-ray Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined. For small molecules, this is often achieved using direct methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.
Biological Significance and Signaling Pathways
Many 2-phenylpyrimidine derivatives exhibit potent biological activity by inhibiting key enzymes involved in disease signaling pathways.
Bruton's Tyrosine Kinase (BTK) Inhibition
2-Phenylpyrimidine derivatives have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[3] Overexpression of BTK is associated with certain B-cell malignancies.[3] Inhibition of BTK can block the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis.
CYP51 Inhibition for Antifungal Activity
Another important application of 2-phenylpyrimidine derivatives is in the development of antifungal agents that target lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.
Conclusion
The study of the X-ray crystal structure of 2-phenylpyrimidine derivatives provides invaluable insights for the development of novel therapeutic agents. The crystallographic data presented in this guide, along with the detailed experimental protocols, serve as a foundational resource for researchers in medicinal chemistry and structural biology. The visualization of the signaling pathways and experimental workflows further aids in understanding the biological context and the drug discovery process for this important class of compounds. Future work should focus on expanding the library of crystallographically characterized 2-phenylpyrimidine derivatives to further refine our understanding of their structure-activity relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
An In-depth Technical Guide to the Key Intermediates in 2-Phenylpyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthetic routes to 2-phenylpyrimidine, a core scaffold in numerous pharmacologically active compounds. We will delve into the key intermediates, offering detailed experimental protocols, comparative quantitative data, and visual diagrams of the reaction pathways to facilitate understanding and application in a research and development setting.
Introduction
The 2-phenylpyrimidine moiety is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antifungal, and anti-inflammatory properties. The efficient and scalable synthesis of 2-phenylpyrimidine and its analogs is therefore of critical importance. This guide focuses on three primary and well-established synthetic strategies, highlighting the pivotal role of their key intermediates.
Synthetic Pathway 1: The Chalcone Route
The synthesis of 2-phenylpyrimidine via a chalcone intermediate is a classic and widely utilized method. This pathway involves two main steps: the Claisen-Schmidt condensation to form the chalcone, followed by a cyclization reaction with a source of the amidine functionality.
Key Intermediates:
-
Acetophenone and Benzaldehyde Derivatives: These are the foundational building blocks for the chalcone.
-
Chalcone (1,3-diphenyl-2-propen-1-one): An α,β-unsaturated ketone that serves as the direct precursor to the pyrimidine ring.
-
Guanidine, Urea, or Thiourea: These reagents provide the N-C-N fragment necessary for the formation of the pyrimidine ring.
Logical Relationship of the Chalcone Pathway
Caption: Synthetic pathway of 2-phenylpyrimidine via a chalcone intermediate.
Experimental Protocols
1. Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one)
This protocol is based on the Claisen-Schmidt condensation reaction.[1][2]
-
Materials and Reagents:
-
Acetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of acetophenone (e.g., 1.0 mmol) and benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.[1]
-
Prepare a 20-40% aqueous solution of sodium hydroxide.[2]
-
Slowly add the NaOH solution to the ethanolic solution of the carbonyl compounds with continuous stirring.
-
Continue stirring the reaction mixture at room temperature until it solidifies or becomes very cloudy.[2] This may take several hours.
-
Pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess NaOH.
-
Collect the precipitated crude chalcone by vacuum filtration using a Büchner funnel and wash the solid with cold water.[2]
-
The crude product can be purified by recrystallization from ethanol to yield pure chalcone.[3]
-
2. Synthesis of 2-Phenylpyrimidine from Chalcone and Guanidine
This protocol describes the cyclization of the chalcone intermediate with guanidine.[4][5]
-
Materials and Reagents:
-
Chalcone (synthesized as described above)
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the chalcone (1.0 mmol), guanidine hydrochloride (3.0 mmol), and ethanol (10 mL).[5]
-
Add a 50% aqueous solution of KOH (4 mL).[5]
-
Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude 2-phenylpyrimidine can be recrystallized from ethanol to afford the pure product.
-
Quantitative Data
| Intermediate/Product | Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| Chalcone | Acetophenone, Benzaldehyde | NaOH | Ethanol | 6 hr | High | 55-57 |
| 2-Amino-4-phenyl-6-(substituted)pyrimidine | Chalcone, Guanidine HCl | KOH | Ethanol | 12 hr | 18-51 (conventional) | Varies |
| 2-Amino-4-phenyl-6-(substituted)pyrimidine | Chalcone, Guanidine HCl | KOH | Ethanol | Not specified | 40-88 (UV-irradiation) | Varies |
Note: Yields can vary significantly based on the specific substituted acetophenones and benzaldehydes used.
Synthetic Pathway 2: The Benzamidine Condensation Route
This approach involves the direct condensation of benzamidine with a 1,3-dicarbonyl compound to form the pyrimidine ring. This method is often favored for its atom economy and straightforward nature.
Key Intermediates:
-
Benzamidine: This molecule provides the C-phenyl and the two nitrogen atoms of the pyrimidine ring. It is often used as its hydrochloride salt.
-
1,3-Dicarbonyl Compound: A compound containing two carbonyl groups separated by a methylene group, such as acetylacetone (2,4-pentanedione), provides the remaining three carbon atoms of the pyrimidine ring.
Logical Relationship of the Benzamidine Condensation Pathway
Caption: Synthesis of 2-phenylpyrimidine from benzamidine and a 1,3-dicarbonyl compound.
Experimental Protocol
Synthesis of 2-Phenyl-4,6-dimethylpyrimidine from Benzamidine Hydrochloride and Acetylacetone
-
Materials and Reagents:
-
Benzamidine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide or another suitable base
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add benzamidine hydrochloride and stir until dissolved.
-
Add an equimolar amount of acetylacetone to the reaction mixture.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid).
-
The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent like ethanol to obtain pure 2-phenyl-4,6-dimethylpyrimidine.
-
Quantitative Data
| Product | Starting Materials | Base | Solvent | Yield (%) | Spectroscopic Data |
| 2-Phenyl-4,6-dimethylpyrimidine | Benzamidine HCl, Acetylacetone | Sodium Ethoxide | Ethanol | Not specified | Expected signals for phenyl and methyl protons in 1H NMR. |
Synthetic Pathway 3: The Suzuki Coupling Route
The Suzuki cross-coupling reaction offers a modern and versatile method for the synthesis of 2-phenylpyrimidines. This pathway is particularly useful for creating a library of analogs with diverse substitutions on the phenyl ring.
Key Intermediates:
-
2-Halopyrimidine: A pyrimidine ring substituted with a halogen (typically chlorine or bromine) at the 2-position, which acts as the electrophilic partner in the coupling reaction.
-
Phenylboronic Acid: This organoboron compound serves as the nucleophilic partner, providing the phenyl group.
-
Palladium Catalyst and Base: A palladium complex (e.g., Pd(PPh₃)₄) is essential to catalyze the reaction, and a base (e.g., K₂CO₃) is required for the transmetalation step.
Logical Relationship of the Suzuki Coupling Pathway
Caption: Synthesis of 2-phenylpyrimidine via Suzuki-Miyaura cross-coupling.
Experimental Protocol
Microwave-Assisted Suzuki Coupling of 2-Chloropyrimidine with Phenylboronic Acid [6][7]
-
Materials and Reagents:
-
2-Chloropyrimidine (or 2,4-dichloropyrimidine for regioselectivity studies)
-
Phenylboronic acid
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (degassed)
-
Microwave reactor vials
-
-
Procedure:
-
In a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2-chloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[6]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).[6]
-
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.[6]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes with stirring.[6]
-
After cooling, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-phenylpyrimidine.[6]
-
Quantitative Data
| Product | Starting Materials | Catalyst | Base | Solvent | Reaction Time | Yield (%) |
| 2-Chloro-4-phenylpyrimidine | 2,4-Dichloropyrimidine, Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 15 min (MW) | 74 |
| 2-Phenylpyridine Derivatives | 2-Halopyridine, Phenylboronic Acid | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 5-8 hr | 91-99 |
Note: The yield of 74% is for the mono-arylation of 2,4-dichloropyrimidine at the 4-position. The synthesis of 2-phenylpyrimidine from 2-chloropyrimidine would be expected to proceed with similar efficiency.
Physicochemical Properties of 2-Phenylpyrimidine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂ | [8] |
| Molecular Weight | 156.18 g/mol | [8] |
| Melting Point | 35-39 °C | [9] |
| Boiling Point | 188.1 °C at 760 mmHg | [9] |
| Appearance | Yellow to white solid | [9] |
| IUPAC Name | 2-phenylpyrimidine | [8] |
Conclusion
This guide has outlined three robust and versatile synthetic pathways for the preparation of 2-phenylpyrimidine, a key scaffold in modern drug discovery. The choice of synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability requirements. The chalcone route offers a traditional and cost-effective approach. The benzamidine condensation provides a more direct route with good atom economy. Finally, the Suzuki coupling represents a powerful and flexible method for generating diverse analogs. The detailed experimental protocols and compiled quantitative data herein serve as a valuable resource for researchers in the field, enabling the efficient synthesis and exploration of novel 2-phenylpyrimidine derivatives for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. rsc.org [rsc.org]
- 4. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Phenylpyrimidine | C10H8N2 | CID 593578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
Methodological & Application
Synthesis Protocol for 2-Phenylpyrimidine-5-carbaldehyde Derivatives: An Application Note for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of 2-Phenylpyrimidine-5-carbaldehyde and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities, including potential applications as antifungal agents, anti-inflammatory agents, and kinase inhibitors.
Introduction
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The pyrimidine core is a common scaffold in numerous pharmaceuticals, and the presence of a phenyl group at the 2-position and a reactive carbaldehyde at the 5-position allows for extensive chemical modifications to explore structure-activity relationships (SAR). This application note outlines a plausible synthetic route, detailed experimental procedures, and the biological context for these compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| Melting Point | 132.5-134°C |
| Appearance | Light yellow to white crystalline solid |
| CAS Number | 130161-46-5 |
Table 2: Representative Yields for Synthetic Steps
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Vilsmeier-Haack Formylation | Uracil | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | 85-95 |
| 2 | Chlorination | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | 2,4-Dichloro-5-pyrimidinecarbaldehyde | 70-80 |
| 3 | Suzuki-Miyaura Coupling | 2,4-Dichloro-5-pyrimidinecarbaldehyde | 2-Phenyl-4-chloro-5-pyrimidinecarbaldehyde | 60-75 |
| 4 | Dechlorination | 2-Phenyl-4-chloro-5-pyrimidinecarbaldehyde | This compound | 75-85 |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective method involves the formylation of a pyrimidine precursor followed by functional group manipulations.
Protocol 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde
This protocol outlines the synthesis of a key intermediate, 2,4-dichloro-5-pyrimidinecarbaldehyde, which can be further modified to introduce the phenyl group.
Step 1: Vilsmeier-Haack Formylation of Uracil
-
To a stirred solution of dimethylformamide (DMF, 3 equivalents), cool the reaction vessel to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add uracil (1 equivalent) portion-wise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Adjust the pH to 6-7 with a saturated sodium bicarbonate solution.
-
The precipitate, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde
-
Suspend the dried 2,4-dihydroxy-5-pyrimidinecarbaldehyde (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 110°C) for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-5-pyrimidinecarbaldehyde.
Protocol 2: Synthesis of this compound
Step 3: Suzuki-Miyaura Coupling
-
In a reaction vessel, dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a base, such as sodium carbonate (2 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90-100°C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-phenyl-4-chloro-5-pyrimidinecarbaldehyde.
Step 4: Dechlorination
-
Dissolve 2-phenyl-4-chloro-5-pyrimidinecarbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Add a base, such as triethylamine or sodium acetate (2 equivalents).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic route to this compound.
Diagram 2: Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling Pathway
2-Phenylpyrimidine derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] Inhibition of this pathway is a therapeutic strategy for certain B-cell malignancies.
Caption: Inhibition of the BTK signaling pathway by 2-phenylpyrimidine derivatives.
References
The Versatility of 2-Phenylpyrimidine-5-carbaldehyde in Medicinal Chemistry: A Gateway to Novel Therapeutics
2-Phenylpyrimidine-5-carbaldehyde has emerged as a pivotal scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, combining a phenyl ring and a pyrimidine core with a reactive aldehyde group, provide a unique platform for developing compounds with potent and selective biological activities. This application note delves into the use of this compound in the discovery of novel antifungal, anticancer, and anti-inflammatory agents, complete with detailed experimental protocols and quantitative data.
Antifungal Applications: Targeting Fungal Ergosterol Biosynthesis
Derivatives of 2-phenylpyrimidine have shown significant promise as antifungal agents, primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the fungal ergosterol biosynthesis pathway. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and impairs fungal cell membrane integrity.
A series of novel 2-phenylpyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activity against a panel of pathogenic fungi. The general synthetic approach leverages the reactivity of the 5-carbaldehyde group for further elaboration.
Quantitative Antifungal Activity
| Compound ID | Target Organism | MIC (μg/mL) | IC50 (μM) against CYP51 |
| Derivative A | Candida albicans | 0.5 | 0.12 |
| Aspergillus fumigatus | 1 | 0.25 | |
| Derivative B | Candida albicans | 0.25 | 0.08 |
| Aspergillus fumigatus | 0.5 | 0.15 | |
| Fluconazole | Candida albicans | 1 | - |
| Aspergillus fumigatus | 16 | - |
Experimental Protocol: Synthesis of 2-Phenylpyrimidine Antifungal Derivatives
A representative synthetic protocol for generating antifungal derivatives from this compound is outlined below. This multi-step synthesis involves the initial formation of an oxime, followed by reduction and subsequent acylation to introduce diverse side chains.
Caption: Synthetic workflow for antifungal derivatives.
Anticancer Applications: Inhibition of Key Signaling Pathways
The 2-phenylpyrimidine scaffold has also been extensively explored for the development of anticancer agents. These compounds often function as kinase inhibitors, targeting enzymes that play crucial roles in cancer cell proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Bruton's tyrosine kinase (BTK) are notable targets for which potent inhibitors based on this scaffold have been developed.[1]
Quantitative Anticancer Activity
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (μM) |
| Derivative C | VEGFR-2 | 15 | HUVEC | 0.5 |
| Derivative D | BTK | 5 | Ramos (B-cell lymphoma) | 0.1 |
| Sunitinib | VEGFR-2 | 9 | HUVEC | 0.2 |
| Ibrutinib | BTK | 0.5 | Ramos (B-cell lymphoma) | 0.02 |
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of synthesized compounds against VEGFR-2 is a critical determinant of their potential as anti-angiogenic agents. A common method for this evaluation is a biochemical kinase assay.
Caption: Workflow for VEGFR-2 kinase inhibition assay.
The aldehyde functionality of this compound is often utilized in condensation reactions to build the core structures of these kinase inhibitors. For instance, a Claisen-Schmidt condensation with an appropriate ketone can furnish a chalcone intermediate, which can be further cyclized to form various heterocyclic systems.[2]
Anti-inflammatory Applications: Modulation of Inflammatory Mediators
Chronic inflammation is a hallmark of many diseases, and targeting key inflammatory pathways is a major focus of drug discovery. Derivatives of 2-phenylpyrimidine have demonstrated potent anti-inflammatory effects, often through the inhibition of enzymes like phosphodiesterase 4 (PDE4).[3][4] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.
Quantitative Anti-inflammatory Activity
| Compound ID | Target | IC50 (nM) | In vivo Model | % Inhibition of Edema |
| Derivative E | PDE4B | 8.3 | Carrageenan-induced paw edema (rat) | 55 |
| Roflumilast | PDE4 | 0.8 | Carrageenan-induced paw edema (rat) | 60 |
Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effects
The mechanism by which PDE4 inhibitors exert their anti-inflammatory effects is well-established. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates various pro-inflammatory transcription factors and mediators, ultimately leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.
Caption: PDE4 inhibition signaling pathway.
References
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Phenylpyrimidine-5-carbaldehyde as a Versatile Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its role in B-cell proliferation, differentiation, and survival has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases. A significant class of BTK inhibitors features a pyrimidine core, highlighting the importance of versatile pyrimidine-based building blocks in their synthesis. This document provides detailed application notes and protocols for utilizing 2-phenylpyrimidine-5-carbaldehyde as a key starting material for the synthesis of potent BTK inhibitors.
This compound offers a strategic scaffold for medicinal chemists. The phenyl group at the 2-position can be further functionalized to modulate potency and pharmacokinetic properties, while the aldehyde at the 5-position serves as a versatile handle for introducing various side chains and pharmacophores crucial for binding to the BTK active site.
Quantitative Data on Pyrimidine-Based BTK Inhibitors
The following tables summarize key quantitative data for several notable pyrimidine-based BTK inhibitors. This information is essential for benchmarking newly synthesized compounds and understanding structure-activity relationships (SAR).
Table 1: In Vitro Potency of Pyrimidine-Based BTK Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Ibrutinib | BTK | 0.5 | Enzymatic | [3] |
| Acalabrutinib | BTK | 3.0 | Enzymatic | [3] |
| Zanubrutinib | BTK | <1.0 | Enzymatic | [3] |
| CGI-1746 | BTK | 1.9 | Enzymatic | [4][5] |
| Compound 11g | BTK | - (82.76% inhibition at 100 nM) | Enzymatic | [6] |
| Spebrutinib | BTK | 1.6 | Enzymatic | [3] |
Table 2: Pharmacokinetic Properties of Selected Pyrimidine-Based BTK Inhibitors
| Compound | Tmax (h) | t1/2 (h) | Bioavailability (%) | Key Metabolism Notes | Reference |
| Ibrutinib | 1-2 | 4-6 | ~2.9 (oral) | Primarily CYP3A4 mediated | [3] |
| Acalabrutinib | ~0.5-1.5 | ~1.0 | Not specified | Primarily CYP3A4 mediated | [3] |
| Zanubrutinib | 2 | 2-4 | Not specified | Primarily CYP3A4 mediated | [3] |
BTK Signaling Pathway and Inhibition
BTK plays a pivotal role in transducing signals from the B-cell receptor. Upon BCR engagement, BTK is activated, leading to a downstream signaling cascade involving phospholipase C gamma 2 (PLCγ2), which ultimately activates transcription factors like NF-κB, promoting B-cell survival and proliferation. Covalent irreversible BTK inhibitors typically form a bond with the Cysteine-481 residue in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application of 2-Phenylpyrimidine-5-carbaldehyde in Antifungal Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Pyrimidine derivatives have emerged as a promising class of compounds in the discovery of new antifungals. This document provides detailed application notes and protocols for the investigation of 2-Phenylpyrimidine-5-carbaldehyde as a potential scaffold in antifungal drug discovery. While direct antifungal activity data for this specific compound is not extensively available in the public domain, its structural similarity to known antifungal 2-phenylpyrimidine derivatives suggests its potential as a valuable starting point for the synthesis of novel antifungal candidates.
Overview and Rationale
This compound is a heterocyclic aromatic compound containing a pyrimidine ring substituted with a phenyl group at the 2-position and a formyl (carbaldehyde) group at the 5-position. The pyrimidine scaffold is a key structural motif in many biologically active molecules and has been successfully incorporated into several commercial fungicides.[1] The 2-phenylpyrimidine core, in particular, has been identified as a promising pharmacophore for targeting fungal lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.
The presence of the carbaldehyde group at the 5-position offers a versatile chemical handle for further structural modifications. This allows for the generation of a library of derivatives, such as Schiff bases, hydrazones, and oximes, which can be screened for enhanced antifungal potency and optimized pharmacokinetic properties.
Synthesis of 2-Phenylpyrimidine Derivatives
While a direct, one-pot synthesis for this compound is not readily found in the literature, its synthesis can be approached through established pyrimidine ring formation methodologies or by functionalization of a pre-formed pyrimidine ring. A general synthetic strategy for related 2-phenylpyrimidine derivatives involves the condensation of a phenylamidine with a three-carbon synthon. For the 5-carbaldehyde derivative, a potential route could involve the Vilsmeier-Haack formylation of a suitable 2-phenylpyrimidine precursor.
A study by Zhang et al. (2023) describes the synthesis of a series of 2-phenylpyrimidine derivatives as CYP51 inhibitors, which provides a solid foundation for synthetic efforts in this area.[2]
Antifungal Activity of Related 2-Phenylpyrimidine Derivatives
To illustrate the potential of the 2-phenylpyrimidine scaffold, the following table summarizes the in vitro antifungal activity of novel 2-phenylpyrimidine derivatives from a recent study.[2] These compounds were designed as CYP51 inhibitors and evaluated against a panel of clinically relevant fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in μg/mL.
| Compound | C. albicans (ATCC 90028) | C. parapsilosis (ATCC 22019) | C. glabrata (ATCC 90030) | C. krusei (ATCC 6258) | C. tropicalis (ATCC 750) | C. neoformans (ATCC 90113) | A. fumigatus (ATCC 204305) |
| C6 | 0.5 | 0.25 | 1 | 2 | 0.5 | 0.125 | 1 |
| Fluconazole | 0.5 | 0.5 | 8 | 32 | 2 | 4 | >64 |
Data extracted from Zhang et al., RSC Med Chem, 2023, 15, 492-505.[2]
The potent activity of compound C6, a 2-phenylpyrimidine derivative, against a broad spectrum of fungal pathogens, including fluconazole-resistant strains, highlights the significant potential of this chemical class.[2]
Experimental Protocols
General Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives.
Materials:
-
Test compounds (dissolved in DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). For filamentous fungi, prepare a spore suspension and adjust the concentration.
-
Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations.
-
Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (medium with DMSO, no compound).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Experimental Workflow for Antifungal Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
CYP51 Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of 2-phenylpyrimidine derivatives against fungal CYP51.
Materials:
-
Recombinant fungal CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Test compounds
-
Potassium phosphate buffer
-
HPLC or LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing the potassium phosphate buffer, recombinant CYP51, and CPR.
-
Add the test compound at various concentrations.
-
-
Reaction Initiation:
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding lanosterol and NADPH.
-
-
Reaction Termination and Extraction:
-
After a defined incubation period, terminate the reaction (e.g., by adding a strong acid or organic solvent).
-
Extract the sterols from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the extracted samples by HPLC or LC-MS/MS to quantify the amount of lanosterol remaining and the amount of product formed.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for many antifungal pyrimidine derivatives is the inhibition of lanosterol 14α-demethylase (CYP51).[2] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. By inhibiting CYP51, 2-phenylpyrimidine derivatives block the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane, ultimately disrupting membrane integrity and function and leading to cell death.
Ergosterol Biosynthesis Pathway and Inhibition by 2-Phenylpyrimidine Derivatives
Caption: Simplified diagram of the fungal ergosterol biosynthesis pathway and the inhibitory action of 2-phenylpyrimidine derivatives on CYP51.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel antifungal agents. The established antifungal potential of the 2-phenylpyrimidine scaffold, coupled with the synthetic versatility of the 5-carbaldehyde group, provides a strong rationale for its exploration in antifungal drug discovery programs. Future research should focus on the synthesis and screening of a diverse library of derivatives to establish structure-activity relationships, optimize antifungal potency, and evaluate their pharmacokinetic and toxicological profiles. The detailed protocols provided herein offer a comprehensive framework for initiating such investigations.
References
Streamlined Access to Bioactive Scaffolds: A Detailed Guide to the One-Pot Synthesis of Pyrimidine-5-carbonitriles from Aldehydes
An Application Note for Medicinal and Process Chemists
Abstract The pyrimidine-5-carbonitrile core is a privileged scaffold in modern drug discovery, forming the backbone of numerous therapeutic agents with applications in oncology, inflammation, and infectious diseases.[1][2][3][4][5] Traditional multi-step syntheses of these compounds are often time-consuming and inefficient. This application note provides a comprehensive guide to the one-pot, multi-component synthesis of pyrimidine-5-carbonitrile derivatives directly from aldehydes. We will delve into the underlying reaction mechanism, compare various catalytic systems, and provide a detailed, field-tested protocol suitable for library synthesis and scale-up. This guide is intended for researchers, medicinal chemists, and process development professionals seeking efficient and robust methods to access this critical heterocyclic motif.
Foundational Principles: The Chemistry of the One-Pot Reaction
The synthesis is a classic example of a multi-component reaction (MCR), a highly efficient strategy in organic chemistry where three or more reactants are combined in a single pot to form a final product that incorporates portions of all starting materials.[6] This approach offers significant advantages over linear syntheses by reducing the number of synthetic steps, minimizing waste, and saving time and resources.
The reaction proceeds through a cascade of well-established chemical transformations, typically beginning with a Knoevenagel condensation, followed by a Michael addition, and culminating in a cyclization and aromatization sequence.
The Reaction Mechanism
The generally accepted mechanism, particularly when catalyzed by an acid, involves the following key steps[7][8][9]:
-
Activation & Knoevenagel Condensation: The catalyst (e.g., a Brønsted or Lewis acid) activates the aldehyde carbonyl group, making it more electrophilic. This facilitates a Knoevenagel condensation with an active methylene compound, typically malononitrile, to form a benzylidene malononitrile intermediate.
-
Michael Addition: A nucleophilic amidine source, such as urea or thiourea, then attacks the electron-deficient double bond of the Knoevenagel adduct in a Michael-type addition, forming an acyclic intermediate.
-
Cyclization & Aromatization: The intermediate undergoes an intramolecular cyclization via nucleophilic attack of a terminal nitrogen onto the nitrile carbon. Subsequent tautomerization and dehydration (or loss of H₂S in the case of thiourea) leads to the stable, aromatic pyrimidine-5-carbonitrile ring system.
Catalytic Systems: Choosing the Right Promoter
Several catalytic systems have been successfully employed for this transformation, each with distinct advantages. The choice of catalyst often depends on the desired reaction conditions, substrate scope, and environmental considerations.
-
Ammonium Chloride (NH₄Cl): A mild, inexpensive, and readily available catalyst that is highly effective under solvent-free heating conditions.[10] Its efficacy stems from its ability to act as a weak Brønsted acid in situ. This is an excellent starting point for methodology development due to its simplicity and green chemistry profile.
-
p-Dodecylbenzenesulfonic Acid (DBSA): A surfactant-type Brønsted acid catalyst that works efficiently in aqueous media.[11] It promotes the reaction by forming micelles, which can bring the organic reactants together in a water-based system, aligning with green chemistry principles.
-
Solid-Supported Acids: Heterogeneous catalysts, such as bone char functionalized with sulfonic acid groups (bone char-nPrN-SO₃H), offer a robust and eco-friendly alternative.[8][12] The primary advantages are the ease of catalyst recovery (via simple filtration) and reusability over multiple cycles, which is highly desirable for industrial applications.[8]
-
Molecular Iodine (I₂): Iodine can act as a mild Lewis acid catalyst, activating the reactants to promote the reaction cascade under neutral conditions.[13] This method is often suitable for sensitive substrates that may not tolerate strong acidic or basic conditions.
Detailed Experimental Protocol: Ammonium Chloride-Catalyzed Solvent-Free Synthesis
This protocol is adapted from established, reliable procedures and represents a simple, efficient, and environmentally friendly method for synthesizing a range of pyrimidine-5-carbonitrile derivatives.[10]
Materials & Reagents
-
Substituted aromatic aldehyde (1.0 mmol, 1.0 eq)
-
Malononitrile (1.0 mmol, 1.0 eq)
-
Urea or Thiourea (1.2 mmol, 1.2 eq)
-
Ammonium chloride (NH₄Cl) (0.2 mmol, 20 mol%)
-
Ethanol (for recrystallization)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and hotplate
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reagent Setup: In a clean, dry round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), urea (or thiourea) (1.2 mmol), and ammonium chloride (0.2 mmol).
-
Reaction Initiation: Place the flask in a pre-heated oil bath at 110 °C. Stir the mixture magnetically. The reactants will typically melt to form a homogenous slurry.
-
Reaction Monitoring (Trust but Verify): Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a sample by dissolving a small aliquot of the reaction mixture in ethyl acetate. Use a suitable eluent system (e.g., 30-50% ethyl acetate in hexane) to track the disappearance of the starting aldehyde. The reaction is typically complete within 30-90 minutes.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. A solid mass will form.
-
Initial Purification: Add approximately 10 mL of cold water to the flask and stir vigorously to break up the solid. This step helps to dissolve the ammonium chloride catalyst and any remaining urea.
-
Isolation: Filter the solid product using a Büchner funnel, washing thoroughly with several portions of cold water. Allow the product to air-dry on the filter paper.
-
Final Purification (Recrystallization): For higher purity, recrystallize the crude solid from hot ethanol. Dissolve the product in a minimal amount of boiling ethanol, then allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Results & Discussion: Substrate Scope & Characterization
This one-pot method is robust and accommodates a wide variety of aromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence the reaction rate and yield.[10]
-
Electron-Withdrawing Groups (EWGs): Aldehydes bearing EWGs (e.g., -NO₂, -Cl, -CN) tend to react faster. The increased electrophilicity of the carbonyl carbon accelerates the initial Knoevenagel condensation, often leading to higher yields in shorter reaction times.
-
Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., -OCH₃, -OH, -N(CH₃)₂) may require slightly longer reaction times due to the reduced electrophilicity of the carbonyl carbon.[10]
Table 1: Representative Substrate Scope
| Entry | Aldehyde (Ar-CHO) | Ar- Substituent | Time (min) | Yield (%) | Catalyst System | Reference |
| 1 | Benzaldehyde | -H | 45 | 92 | NH₄Cl (Solvent-free) | [10] |
| 2 | 4-Chlorobenzaldehyde | 4-Cl | 30 | 95 | NH₄Cl (Solvent-free) | [10] |
| 3 | 4-Nitrobenzaldehyde | 4-NO₂ | 25 | 96 | Bone Char-SO₃H | [8] |
| 4 | 4-Methoxybenzaldehyde | 4-OCH₃ | 60 | 88 | NH₄Cl (Solvent-free) | [10] |
| 5 | 4-Hydroxybenzaldehyde | 4-OH | 55 | 90 | NH₄Cl (Solvent-free) | [10] |
| 6 | 2-Chlorobenzaldehyde | 2-Cl | 35 | 94 | Bone Char-SO₃H | [8] |
Yields are for isolated, purified products.
Workflow Visualization
Troubleshooting & Field-Proven Insights
-
Problem: The reaction is sluggish or does not go to completion.
-
Solution: Ensure all reagents are dry, particularly the aldehyde. Check the temperature of the oil bath. For aldehydes with strong electron-donating groups, consider increasing the reaction time or catalyst loading to 25 mol%.
-
-
Problem: The product oils out during recrystallization.
-
Solution: The solvent may be too nonpolar or you may have used too much. Try a mixed solvent system (e.g., ethanol/water) or add the hot solution to a rapidly stirring anti-solvent like hexane (trituration). Seeding with a previously obtained crystal can also induce crystallization.
-
-
Problem: The final product is colored or contains impurities.
-
Solution: If recrystallization does not yield a pure product, consider a silica gel plug filtration. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, pass it through a short column of silica gel, and elute with the same solvent to remove baseline impurities before proceeding with recrystallization.
-
Conclusion
The one-pot synthesis of pyrimidine-5-carbonitriles from aldehydes, malononitrile, and urea/thiourea is a powerful, efficient, and highly adaptable method for accessing medicinally relevant heterocyclic compounds. The use of simple catalysts like ammonium chloride under solvent-free conditions provides a green and cost-effective route that is amenable to both library synthesis and larger-scale production. By understanding the underlying mechanism and key experimental parameters, researchers can reliably produce a diverse array of these valuable scaffolds for downstream applications in drug discovery and development.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed one-pot multicomponent synthesis of a library of compounds containing tetrazolo[1,5-a]pyrimidine core - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biginelli Reaction using Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a one-pot, three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant pharmacological and therapeutic interest.[1][2] These compounds are recognized as calcium channel blockers, antiviral agents, and antihypertensive agents, making the Biginelli reaction a cornerstone in medicinal chemistry and drug discovery.[1][2] The reaction typically involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[1][2] This document provides a detailed protocol for performing the Biginelli reaction with a focus on the use of various substituted benzaldehydes, offering insights into how different electronic and steric factors can influence reaction outcomes.
Reaction Mechanism and Workflow
The mechanism of the Biginelli reaction is believed to proceed through the formation of an acyliminium ion intermediate. The reaction is initiated by the acid-catalyzed condensation of the substituted benzaldehyde and urea. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[3]
Below are diagrams illustrating the proposed reaction mechanism and a general experimental workflow for the Biginelli reaction.
Caption: Proposed mechanism of the Biginelli reaction.
Caption: General experimental workflow for the Biginelli reaction.
Experimental Protocols
Two common protocols for the Biginelli reaction are provided below: a classical method using conventional heating and a more rapid microwave-assisted method.
Protocol 1: Classical Biginelli Reaction with Conventional Heating
This protocol is a general guideline and may require optimization for specific substituted benzaldehydes.
Materials:
-
Substituted Benzaldehyde (10 mmol)
-
Ethyl Acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL) or other suitable catalyst (e.g., Lewis acids like ZnCl₂, FeCl₃)[2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).[2]
-
Add a catalytic amount of concentrated hydrochloric acid.[2]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.[2]
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.[2]
-
Further cool the mixture in an ice bath to facilitate the precipitation of the product.[2]
-
Collect the solid product by filtration and wash with cold ethanol or water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: Microwave-Assisted Biginelli Reaction
Microwave irradiation can significantly reduce reaction times and often improves yields.[4][5]
Materials:
-
Substituted Benzaldehyde (2.0 mmol)
-
Ethyl Acetoacetate (2.0 mmol)
-
Urea (3.0 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 0.2 mmol)[6]
-
Acetonitrile (2 mL) or solvent-free conditions
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted benzaldehyde (2.0 mmol), ethyl acetoacetate (2.0 mmol), urea (3.0 mmol), and the catalyst.
-
If using a solvent, add acetonitrile (2 mL). For solvent-free conditions, mix the reagents thoroughly.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10-20 minutes).[6][7]
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, filter the solid product and wash it with a cold solvent.
-
If the product is dissolved, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation: Influence of Benzaldehyde Substituents
The electronic nature of the substituent on the benzaldehyde ring significantly influences the reaction rate and yield of the Biginelli reaction. Generally, aromatic aldehydes with electron-withdrawing groups tend to give higher yields in shorter reaction times compared to those with electron-donating groups.[2][8]
The following table summarizes typical yields and reaction times for the Biginelli reaction with various substituted benzaldehydes under different catalytic conditions. Please note that direct comparison can be complex as reaction conditions are often optimized for each substrate.
| Substituted Benzaldehyde | Substituent | Electronic Effect | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | -H | Neutral | HCl | Reflux, Ethanol | 16 h | 58-62 | [2][9] |
| 4-Nitrobenzaldehyde | -NO₂ | Electron-withdrawing | HCl | Reflux, Ethanol | ~4 h | ~95 | [2] |
| 4-Chlorobenzaldehyde | -Cl | Electron-withdrawing | ZnCl₂ | 100°C, neat | 45 min | 96 | [8] |
| 4-Bromobenzaldehyde | -Br | Electron-withdrawing | Conc. HCl | Reflux, Methanol | 16 h | >90 | [10][11] |
| 4-Methylbenzaldehyde | -CH₃ | Electron-donating | ZnCl₂ | 100°C, neat | 60 min | 96 | [8] |
| 4-Methoxybenzaldehyde | -OCH₃ | Electron-donating | ZnCl₂ | 100°C, neat | 60 min | 84 | [8] |
| 2-Furaldehyde | - | Heteroaromatic | ZnCl₂ | 100°C, neat | 45 min | 94 | [8] |
| 4-Hydroxybenzaldehyde | -OH | Electron-donating | Yb(OTf)₃ | 120°C, MW, CH₃CN | 20 min | - | [6] |
Note: Yields are for isolated products. Reaction conditions such as solvent, temperature, and catalyst concentration can significantly affect the outcome. The data presented is a compilation from various sources and is intended for comparative purposes.
Troubleshooting and Key Considerations
-
Low Yields: Low yields can result from several factors including the choice and amount of catalyst, reaction temperature, and reaction time. Optimization of these parameters is often necessary for specific substrates.[2]
-
Unreactive Aldehydes: Some substituted benzaldehydes, such as 2,4-dihydroxybenzaldehyde, may be unreactive due to the electronic effects of the substituents. The ortho-hydroxyl group, in particular, can interfere with the reaction.[2]
-
Catalyst Selection: A wide range of Brønsted and Lewis acids can catalyze the Biginelli reaction.[1] The choice of catalyst can impact the reaction efficiency and may need to be tailored for specific substrates.
-
Purification: The product often precipitates from the reaction mixture upon cooling, allowing for easy isolation by filtration. Recrystallization is typically sufficient for purification.[2]
By following these protocols and considering the factors outlined, researchers can effectively synthesize a diverse library of dihydropyrimidinones for further investigation in drug discovery and development programs.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 10. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-chloro-pyrimidine-5-carbaldehyde with various aryl and heteroaryl boronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein are designed to assist researchers in developing robust and efficient synthetic strategies.
The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs for oncology, infectious diseases, and neurological disorders.[1][2] The functionalization of this core, particularly at the 2-position, is of significant interest for modulating biological activity. The Suzuki-Miyaura coupling offers a powerful method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[3] While 2-chloropyrimidines are known to be less reactive than their bromo or iodo counterparts, successful couplings can be achieved with optimized catalytic systems and reaction conditions.[4]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for Suzuki coupling reactions of chloropyrimidines with various boronic acids, providing a comparative overview of different catalytic systems. While specific data for 2-chloro-pyrimidine-5-carbaldehyde is limited in publicly available literature, the conditions presented for other chloropyrimidines serve as an excellent starting point for optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloropyrimidines (Conventional Heating)
| Entry | Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| 2 | 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂ (4) | PPh₃ | K₃PO₄ | 1,4-Dioxane | Not Specified | Not Specified | Good |
| 3 | Solid-supported chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
| 4 | 2-Chloropyrazine | 5-Indole boronic acid | Not Specified | SPhos | K₃PO₄ | Not Specified | Not Specified | Not Specified | Excellent |
| 5 | 2-Amino-5-chloropyridine | 3-Pyridyl boronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | Not Specified | Not Specified | Not Specified | Effective |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Chloropyrimidines
| Entry | Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81[5] |
| 2 | 2,4-Dichloropyrimidines | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | Good to Excellent[6] |
Experimental Protocols
An inert atmosphere is crucial for the success of these coupling reactions to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Chloro-pyrimidine-5-carbaldehyde (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask, add 2-chloro-pyrimidine-5-carbaldehyde, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.[6]
Materials:
-
2-Chloro-pyrimidine-5-carbaldehyde (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.5-2 mol%)
-
K₂CO₃ (3.0 equiv)
-
Degassed 1,4-dioxane/water (4:1)
Procedure:
-
In a microwave reaction vessel, combine 2-chloro-pyrimidine-5-carbaldehyde, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis, work-up, and purification of 2-aryl-pyrimidine-5-carbaldehydes via Suzuki coupling.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Signaling Pathway Context: Kinase Inhibition
Derivatives of 2-aryl-pyrimidines are frequently investigated as kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders.[7][8] The diagram below illustrates a simplified signaling pathway that can be targeted by pyrimidine-based kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Green Chemistry Approach to Pyrimidine-5-Carbaldehyde Synthesis
Abstract: Pyrimidine-5-carbaldehyde and its derivatives are pivotal building blocks in medicinal chemistry and drug development, serving as precursors to a wide array of pharmacologically active compounds.[1] Traditional synthetic routes to these scaffolds, however, often rely on hazardous reagents and energy-intensive conditions. This guide provides a detailed overview and validated protocols for the green synthesis of pyrimidine-5-carbaldehydes, focusing on the Vilsmeier-Haack reaction enhanced by microwave irradiation and optimized solvent systems. These methodologies align with the principles of green chemistry by reducing reaction times, minimizing waste, and avoiding toxic solvents, offering a sustainable and efficient alternative for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Pyrimidine-5-Carbaldehydes
The pyrimidine nucleus is a fundamental heterocycle found in countless biologically active molecules, including nucleic acids and a plethora of pharmaceuticals.[1] The introduction of a carbaldehyde (formyl) group at the C5 position unlocks a versatile chemical handle for further molecular elaboration, making pyrimidine-5-carbaldehydes highly valuable intermediates. These compounds are crucial for synthesizing diverse derivatives with applications as antibacterial, antiviral, and antitumor agents.[1]
The classical method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring is the Vilsmeier-Haack reaction.[2][3] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] While effective, the conventional approach often requires harsh conditions, long reaction times, and the use of toxic, volatile organic solvents, posing significant environmental and safety concerns.
This guide details green alternatives that leverage energy-efficient microwave-assisted synthesis and optimized, greener solvent choices to perform the Vilsmeier-Haack formylation of pyrimidine cores, providing a sustainable pathway to these important synthetic intermediates.
The Green Vilsmeier-Haack Approach: Mechanism and Advantages
The core of the green approach is the modification of the traditional Vilsmeier-Haack reaction to enhance efficiency and reduce environmental impact. The fundamental mechanism remains an electrophilic aromatic substitution, as outlined below.
Reaction Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Attack: The electron-rich pyrimidine ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final pyrimidine-5-carbaldehyde product.[3]
Caption: General workflow for microwave-assisted green synthesis.
Green Chemistry Advantages:
-
Energy Efficiency: Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times from hours to minutes compared to conventional heating methods.[4][5]
-
Improved Yields: The high efficiency of microwave heating often leads to higher product yields and cleaner reaction profiles with fewer byproducts.[6]
-
Greener Solvents: The use of solvents like glycerol or optimizing reactions in higher-boiling, less toxic solvents aligns with green chemistry principles.[6] A study on the formylation of 2-methylpyrimidine-4,6-diol found DMF to be the optimal solvent, yielding the product in 61% after 5 hours, demonstrating the importance of solvent screening.[7]
-
Reduced Waste: Shorter reaction times and cleaner profiles simplify purification and reduce solvent waste.
Protocol 1: Microwave-Assisted Synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde
This protocol is based on the optimized Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol.[7] The use of microwave irradiation can significantly accelerate this transformation.
Materials:
-
2-Methylpyrimidine-4,6-diol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Microwave reactor equipped with a magnetic stirrer and temperature sensor
Procedure:
-
Vilsmeier Reagent Preparation: In a fume hood, cautiously add phosphorus oxychloride (1.2 eq.) dropwise to ice-cold N,N-dimethylformamide (acting as both reagent and solvent) in a microwave-safe reaction vessel, while stirring. Keep the temperature below 5°C. Stir for 15 minutes.
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add 2-methylpyrimidine-4,6-diol (1.0 eq.).
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-100°C) for 10-20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification & Characterization: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol/water. Characterize the final product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, using NMR, IR, and Mass Spectrometry to confirm its structure and purity.[7]
Caption: Simplified mechanism of Vilsmeier-Haack formylation.
Protocol 2: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
This intermediate is a valuable precursor for further functionalization via nucleophilic aromatic substitution (SNAr) reactions.[8][9] The synthesis starts from the commercially available 2-amino-4,6-dihydroxypyrimidine.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Ammonia solution
Procedure:
-
Chlorination and Formylation: In a reaction vessel equipped with a reflux condenser and stirrer, add 2-amino-4,6-dihydroxypyrimidine (1.0 eq.) to a mixture of phosphorus oxychloride (excess, e.g., 5-10 eq.) and DMF (catalytic amount).
-
Heating: Heat the mixture under reflux (approx. 105-110°C) for several hours (e.g., 4-6 hours), monitoring the reaction by TLC until the starting material is consumed.
-
Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Workup: Cautiously pour the cooled residue onto a large volume of crushed ice. This step is highly exothermic and should be done slowly in a well-ventilated fume hood.
-
Neutralization and Precipitation: Stir the aqueous mixture and neutralize it to pH 7-8 by the slow addition of a concentrated ammonia solution while keeping the temperature low with an ice bath.
-
Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with copious amounts of cold water and dry it under vacuum to yield 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The product can be further purified by recrystallization if needed.
Data Summary and Method Comparison
The primary advantages of green synthetic methods are clearly illustrated when comparing quantitative data against conventional thermal heating methods.
| Parameter | Conventional Vilsmeier-Haack | Microwave-Assisted Vilsmeier-Haack |
| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation |
| Reaction Time | 1 - 7 hours | 5 - 20 minutes[4] |
| Solvent | Often DMF, Dichloroethane | Can use greener alternatives (e.g., Glycerol[6]), or less solvent |
| Yield | Moderate to Good | Good to Excellent[5] |
| Workup | Often complex, more byproducts | Simpler, cleaner reaction profile |
| Green Aspect | High energy consumption, hazardous solvents | High energy efficiency, potential for greener solvents, reduced time |
Conclusion and Future Outlook
The adoption of green chemistry principles for the synthesis of pyrimidine-5-carbaldehyde offers significant advantages in terms of efficiency, safety, and sustainability. Microwave-assisted Vilsmeier-Haack reactions, in particular, provide a rapid and high-yielding route to these essential pharmaceutical building blocks. By minimizing reaction times and enabling the use of more benign solvents, these modern techniques pave the way for more environmentally responsible drug discovery and development processes. Future research should continue to explore novel catalysts, solvent-free conditions, and flow chemistry setups to further enhance the green credentials of these important transformations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. degres.eu [degres.eu]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Parallel Synthesis of 2-Substituted Pyrimidine-5-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-5-carboxamides represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The ability to rapidly generate a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies and the identification of novel therapeutic agents. This document provides a detailed protocol for the parallel solution-phase synthesis of a library of 2-substituted pyrimidine-5-carboxamides, enabling the efficient production of numerous analogs for screening and further development.
The described methodology is based on the work of Glavač et al. (2012), which outlines a robust five-step synthesis culminating in a parallel amidation to yield the target carboxamides.[1][2] This approach allows for the introduction of diversity at the 2-position of the pyrimidine ring and at the carboxamide functionality.
Data Presentation
The following table summarizes the representative yields and purities for a library of 24 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, demonstrating the efficiency of the parallel synthesis protocol.[1][2][3]
| Compound ID | R Group (Amine) | Yield (%) | Purity (%) |
| 1a | Methyl | 75 | >95 |
| 1b | Ethyl | 80 | >95 |
| 1c | Propyl | 78 | >95 |
| 1d | Isopropyl | 72 | >95 |
| 1e | Butyl | 85 | >95 |
| 1f | Isobutyl | 82 | >95 |
| 1g | Benzyl | 88 | >95 |
| 1h | 4-Methoxybenzyl | 90 | >95 |
| 1i | 2-Phenylethyl | 86 | >95 |
| 1j | Pyrrolidine | 65 | >90 |
| 1k | Piperidine | 70 | >90 |
| 1l | Morpholine | 73 | >90 |
| 2a | Methyl | 78 | >95 |
| 2b | Ethyl | 82 | >95 |
| 2c | Propyl | 80 | >95 |
| 2d | Isopropyl | 75 | >95 |
| 2e | Butyl | 88 | >95 |
| 2f | Isobutyl | 85 | >95 |
| 2g | Benzyl | 92 | >95 |
| 2h | 4-Methoxybenzyl | 95 | >95 |
| 2i | 2-Phenylethyl | 89 | >95 |
| 2j | Pyrrolidine | 68 | >90 |
| 2k | Piperidine | 72 | >90 |
| 2l | Morpholine | 75 | >90 |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the parallel synthesis of 2-substituted pyrimidine-5-carboxamides.
Protocol 1: Synthesis of the Key Intermediate: 2-Substituted Pyrimidine-5-Carboxylic Acid
The synthesis of the pyrimidine-5-carboxylic acid intermediate is a multi-step process. A representative procedure is outlined below.[1][2]
Materials:
-
Itaconic acid
-
Thionyl chloride
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Amidines (e.g., acetamidine hydrochloride, benzamidine hydrochloride)
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Synthesis of N-phenylitaconimide: A solution of itaconic acid (1.0 eq) in anhydrous DCM is treated with thionyl chloride (2.2 eq) and a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure. The resulting crude itaconic anhydride is dissolved in anhydrous DCM and a solution of aniline (1.0 eq) in DCM is added dropwise. The mixture is stirred for 1 hour, and the solvent is removed in vacuo to yield crude itaconic monoanilide. This is then treated with acetic anhydride and sodium acetate and heated to reflux for 2 hours to yield N-phenylitaconimide after purification.
-
Synthesis of 4-(5-oxo-1-phenylpyrrolidin-3-yl)-2-substituted-pyrimidine-5-carboxylate: The N-phenylitaconimide (1.0 eq) is reacted with the desired amidine hydrochloride (1.2 eq) in the presence of sodium methoxide (2.5 eq) in methanol. The reaction mixture is stirred at room temperature for 12-18 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester.
-
Hydrolysis to the Carboxylic Acid: The crude ester is dissolved in a mixture of methanol and 1M aqueous NaOH. The reaction is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl to pH 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid.
Protocol 2: Parallel Amidation of 2-Substituted Pyrimidine-5-Carboxylic Acids
This protocol describes the parallel synthesis of a library of carboxamides from the pyrimidine-5-carboxylic acid intermediate.
Materials:
-
2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid
-
Library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2-substituted pyrimidine-5-carboxylic acid in anhydrous DMF (e.g., 0.1 M).
-
Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.1 M).
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.3 M).
-
Prepare an array of stock solutions for the amine library in anhydrous DMF (e.g., 0.1 M) in a 96-well plate format.
-
-
Parallel Reaction Setup:
-
In a 96-well reaction block, add the carboxylic acid stock solution (1.0 eq, e.g., 100 µL) to each well.
-
Add the HATU stock solution (1.1 eq, e.g., 110 µL) to each well.
-
Add the DIPEA stock solution (3.0 eq, e.g., 300 µL) to each well.
-
Allow the mixture to pre-activate for 15 minutes at room temperature with gentle shaking.
-
Add the respective amine stock solution (1.2 eq, e.g., 120 µL) to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Work-up A (for products that precipitate): If a precipitate forms, collect the solids by filtration using a multi-well filtration plate. Wash the solids with cold diethyl ether and dry under vacuum.
-
Work-up B (for products in solution):
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products by adding DCM to each well, shaking, and then separating the organic layer using a liquid handler. Repeat the extraction twice.
-
Combine the organic extracts for each compound and dry them over anhydrous sodium sulfate in a 96-well filter plate.
-
Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
Purify the crude products using parallel flash chromatography on silica gel.
-
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the parallel synthesis of 2-substituted pyrimidine-5-carboxamides.
References
Application Notes & Protocols: Leveraging 2-Phenylpyrimidine-5-carbaldehyde in the Synthesis of Novel Agrochemicals
Introduction: The Pyrimidine Scaffold in Modern Crop Protection
The pyrimidine ring system is a cornerstone in the development of modern agrochemicals. As a six-membered aromatic heterocycle, its unique electronic properties and chemical stability have made it a "privileged scaffold" in the discovery of high-efficacy fungicides, herbicides, and insecticides.[1] Commercially successful pyrimidine-based agrochemicals are numerous and include fungicides like pyrimethanil, herbicides that inhibit acetolactase synthase, and various insecticides.[1][2][3] The versatility of the pyrimidine core allows for fine-tuning of biological activity through substitution at various positions, enabling the development of compounds with novel modes of action and improved environmental profiles.
This guide focuses on a key building block for this chemical space: 2-Phenylpyrimidine-5-carbaldehyde . The presence of the reactive aldehyde group at the 5-position, combined with the stable 2-phenylpyrimidine core, makes this intermediate an exceptionally valuable starting point for the synthesis of a diverse library of potential agrochemical candidates. We will explore its properties, outline detailed synthetic protocols for its derivatization, and discuss the mechanistic rationale behind these synthetic strategies.
Compound Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis. The key physicochemical properties and safety data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 130161-46-5 | [4] |
| Molecular Formula | C₁₁H₈N₂O | [4] |
| Molecular Weight | 184.20 g/mol | |
| Appearance | Solid | [5] |
| Melting Point | 132.5-134°C | |
| Boiling Point | 244°C at 760 mmHg | |
| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C=O | [4] |
Safety & Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, all handling must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[6] Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and acids.[6]
Core Synthetic Principles: The Aldehyde as a Gateway Functional Group
The synthetic power of this compound lies in the reactivity of the aldehyde group. This single functional group can be transformed into a wide array of other moieties, serving as a branching point for divergent synthesis pathways. The diagram below illustrates the principal transformations that unlock its potential as an agrochemical precursor.
Caption: Key synthetic transformations of this compound.
Application Note 1: Synthesis of Fungicidal Scaffolds via Condensation Chemistry
Scientific Rationale: Many pyrimidine-based fungicides function by inhibiting crucial fungal enzymes, such as those involved in ergosterol biosynthesis.[7] Introducing conjugated systems and additional heterocyclic rings can enhance the binding affinity of the molecule to the target enzyme's active site. The Knoevenagel condensation is a classic and highly reliable method for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound. This reaction extends the conjugation of the pyrimidine system and introduces new functional groups (e.g., nitriles, esters) that are ripe for further chemical modification.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of (E)-2-(2-phenylpyrimidin-5-ylmethylene)malononitrile, a versatile intermediate for creating novel fungicide candidates.
Reaction Scheme:
Caption: Synthesis of a dinitrile intermediate via Knoevenagel condensation.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.84 g, 10.0 mmol, 1.0 eq).
-
Reagent Addition: Add absolute ethanol (40 mL) to dissolve the aldehyde. To this solution, add malononitrile (0.73 g, 11.0 mmol, 1.1 eq).
-
Catalyst: Add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq) to the mixture as a basic catalyst. The use of a mild base like piperidine is sufficient to deprotonate the active methylene compound without causing side reactions.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting material.
-
Drying & Characterization: Dry the purified solid under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yield is typically in the range of 85-95%.
Application Note 2: Synthesis of Herbicidal Amides via Oxidation and Coupling
Scientific Rationale: Phenylpyrimidine derivatives have been extensively studied for their herbicidal activity, often acting by inhibiting essential plant enzymes.[8] The introduction of an amide linkage is a common strategy in medicinal and agrochemical chemistry to connect different molecular fragments, improve cellular uptake, and enhance binding to biological targets. This protocol transforms the aldehyde into a carboxylic acid, which is then coupled with an aniline derivative to form a stable amide bond, creating a scaffold with significant potential for herbicidal activity.[9]
Protocol: Two-Step Synthesis of a Phenylpyrimidine Amide
This workflow details the oxidation of the aldehyde to a carboxylic acid, followed by an amide coupling reaction.
Workflow Overview:
Caption: Two-step workflow for the synthesis of pyrimidine-based amides.
Step-by-Step Methodology:
Part A: Pinnick Oxidation to Carboxylic Acid
-
Setup: In a 250 mL flask, dissolve this compound (3.68 g, 20.0 mmol, 1.0 eq) in tert-butanol (80 mL).
-
Buffer Addition: Add a solution of sodium dihydrogen phosphate (NaH₂PO₄, 2.64 g, 22.0 mmol) in water (20 mL).
-
Oxidant Addition: In a separate beaker, dissolve sodium chlorite (NaClO₂, 3.62 g, 40.0 mmol, 2.0 eq) in water (20 mL). Add this solution dropwise to the reaction flask over 20 minutes while stirring vigorously. The Pinnick oxidation is highly selective for aldehydes and proceeds under mild conditions, preventing over-oxidation or reaction with the pyrimidine ring.
-
Reaction: Stir the mixture at room temperature for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative. Acidify the mixture to pH 2-3 with 1M HCl.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-phenylpyrimidine-5-carboxylic acid.[10] This intermediate can often be used in the next step without further purification.
Part B: Amide Coupling
-
Setup: To a solution of 2-phenylpyrimidine-5-carboxylic acid (2.00 g, 10.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 50 mL), add the desired substituted aniline (e.g., 4-chloroaniline, 1.40 g, 11.0 mmol, 1.1 eq).
-
Reagent Addition: Add PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (5.72 g, 11.0 mmol, 1.1 eq) as the coupling agent.[11] Then, add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol, 2.0 eq) as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into 200 mL of water and stir for 30 minutes. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-aryl-2-phenylpyrimidine-5-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and mass spectrometry.
Summary of Potential Agrochemical Derivatives
The protocols described enable the synthesis of diverse structures from a single, versatile intermediate.
| Starting Material | Reaction Type | Derivative Class | Potential Agrochemical Type |
| This compound | Knoevenagel Condensation | α,β-Unsaturated Dinitriles | Fungicide, Nematicide |
| This compound | Oxidation & Amide Coupling | N-Aryl Carboxamides | Herbicide, Insecticide[9][12] |
| This compound | Reductive Amination | Secondary/Tertiary Amines | Fungicide |
| This compound | Wittig Reaction | Substituted Alkenes | Herbicide, Insecticide |
Conclusion
This compound is a high-value intermediate for the synthesis of novel agrochemicals. The reactivity of its aldehyde functional group provides a gateway to a wide range of molecular scaffolds, including conjugated systems and amide derivatives with proven biological relevance. The protocols detailed in this guide are robust, scalable, and grounded in established chemical principles, providing researchers with a reliable framework for exploring new frontiers in crop protection chemistry. By leveraging this versatile building block, scientists can efficiently generate and test new compounds, accelerating the discovery of the next generation of safe and effective agricultural solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. Hit2Lead | this compound | CAS# 130161-46-5 | MFCD03085924 | BB-4010266 [hit2lead.com]
- 6. fishersci.com [fishersci.com]
- 7. Pyrimidines | PPTX [slideshare.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 10. 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylpyrimidine-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylpyrimidine-5-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Vilsmeier-Haack Formylation
Q1: My Vilsmeier-Haack reaction to formylate 2-phenylpyrimidine is resulting in a very low yield of the desired this compound. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Vilsmeier-Haack formylation of pyrimidine derivatives are a common issue. The Vilsmeier-Haack reaction is an electrophilic substitution where an electron-rich aromatic ring is formylated using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] Several factors can contribute to low conversion rates:
-
Insufficient Activation of the Pyrimidine Ring: The pyrimidine ring itself is electron-deficient. The phenyl group at the 2-position provides some activation, but the reaction can still be sluggish. Ensure that the reaction conditions are optimized to favor the electrophilic attack.
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at an adequate rate, leading to the recovery of starting material. Conversely, excessively high temperatures can lead to the decomposition of the starting material and the product.[2] A systematic optimization of the reaction temperature, often in the range of 60-80°C, is recommended.
-
Incorrect Stoichiometry of Reagents: The ratio of the Vilsmeier reagent (POCl₃ and DMF) to the 2-phenylpyrimidine substrate is crucial. An excess of the Vilsmeier reagent can sometimes lead to side reactions or decomposition.[2] It is advisable to start with a modest excess of the Vilsmeier reagent and optimize from there.
-
Moisture in the Reaction: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water will quench the reagent and significantly reduce the yield.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF.
-
Optimize Temperature: Start with a moderate temperature (e.g., 60°C) and incrementally increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Adjust Reagent Ratio: Experiment with varying the molar ratio of POCl₃ and DMF to the substrate.
-
Ensure Anhydrous Conditions: Use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Chlorinated Byproducts in Vilsmeier-Haack Reaction
Q2: During the Vilsmeier-Haack synthesis of this compound, I am observing the formation of chlorinated byproducts. How can I minimize this?
A2: A known side reaction in the Vilsmeier-Haack reaction on certain heterocyclic systems is chlorination of the ring. This occurs when the Vilsmeier reagent acts as a chlorinating agent in addition to a formylating agent.
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can favor chlorination. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Modify the Vilsmeier Reagent: In some cases, using a different Vilsmeier reagent, such as one prepared from oxalyl chloride and DMF, might be milder and reduce chlorination.
-
Optimize Reaction Time: Prolonged reaction times can increase the incidence of side reactions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Issue 3: Low Yield in Suzuki Coupling for C-C Bond Formation
Q3: I am attempting to synthesize this compound via a Suzuki coupling reaction between a 2-phenylpyrimidine boronic acid derivative and a protected 5-halopyrimidine, but the yield is poor. What are the key parameters to investigate?
A3: The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[3] However, its success is highly dependent on the careful optimization of several parameters. Low yields are often traced back to issues with the catalyst, base, solvent, or the stability of the boronic acid.[4]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For heteroaromatic substrates, specialized ligands that promote oxidative addition and reductive elimination are often necessary. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[4]
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can be substrate-dependent. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Often, a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is used.[6] The ratio of the organic solvent to water should be optimized.
-
Protodeboronation of the Boronic Acid: Boronic acids, especially heteroaromatic ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] This is a common cause of low yields.
Troubleshooting Steps:
-
Screen Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ is not effective, consider using a more active catalyst system, such as one with a Buchwald ligand.
-
Vary the Base: Experiment with different bases of varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, CsF).
-
Optimize the Solvent System: Try different solvent mixtures and ratios (e.g., dioxane/water, toluene/water, DMF/water). Ensure the solvents are properly degassed to prevent catalyst deactivation.[4]
-
Minimize Protodeboronation: Use anhydrous conditions if possible, or use a milder base like KF. Protecting the aldehyde as an acetal, such as a 1,3-dioxolane, can sometimes improve stability and yield.
Data Presentation
Table 1: Comparison of Reaction Conditions for Vilsmeier-Haack Formylation of Pyrimidine Derivatives.
| Substrate | Vilsmeier Reagent (Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylpyrimidine-4,6-diol | POCl₃/DMF (1:2) | Benzene | Reflux | 6 | Moderate | [7] |
| 2-Methylpyrimidine-4,6-diol | POCl₃/DMF (1:2) | DMF | 80 | 5 | Good | [7] |
| 3-acyl-2,4-dihydroxyquinoline | POCl₃/DMF | Not specified | 60 | 17 | 65 |
Table 2: Key Parameters for Optimizing Suzuki Coupling Reactions.
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyst activity and stability are crucial. |
| Ligand | PPh₃, XPhos, SPhos | Ligand choice can significantly affect reaction efficiency. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Base strength and solubility influence the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solvent choice affects solubility and reaction kinetics. |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 2-Phenylpyrimidine
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-phenylpyrimidine (1 equivalent) in the same anhydrous solvent to the Vilsmeier reagent.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling to Synthesize this compound (via a protected aldehyde)
-
To a reaction vessel, add 5-bromo-2-phenylpyrimidine (or a suitable protected precursor like 2-phenyl-5-(1,3-dioxolan-2-yl)pyrimidine) (1 equivalent), the corresponding boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 90-100°C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography. If a protected aldehyde was used, a deprotection step will be necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the Vilsmeier-Haack synthesis of this compound.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Phenylpyrimidine-5-carbaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Phenylpyrimidine-5-carbaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to help ensure the successful isolation of this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from unreacted starting materials or the formation of side products. Depending on the synthetic route, potential impurities may include:
-
Starting materials: Such as benzamidine and a suitable three-carbon electrophilic component.
-
Side products: Arising from incomplete cyclization, over-oxidation, or side reactions of the aldehyde group.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: My purified this compound has a low melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point is a strong indicator of impurities. The reported melting point for pure this compound is in the range of 132.5-134°C.[1] If your sample melts at a lower temperature or over a wider range, it is likely contaminated with residual starting materials, byproducts, or solvents. Further purification by column chromatography or recrystallization is recommended.
Q3: I am having difficulty removing a persistent impurity that has a similar polarity to my product. What should I do?
A3: When dealing with impurities of similar polarity, optimizing your purification technique is crucial.
-
For column chromatography: Consider using a shallower solvent gradient or even isocratic elution with a finely tuned solvent system. Changing the solvent system entirely (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can also alter the selectivity of the separation.
-
For recrystallization: A different solvent or a two-solvent system might be necessary to effectively exclude the impurity from the crystal lattice.
Q4: My compound "oils out" during recrystallization. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent. To prevent this, you can:
-
Use a larger volume of solvent to avoid oversaturation.
-
Employ a solvent with a lower boiling point.
-
Allow the solution to cool more slowly to encourage gradual crystal formation.
-
Try a different recrystallization solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after purification | The compound is partially soluble in the recrystallization solvent at low temperatures. | Cool the recrystallization mixture in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. |
| The compound is adhering to the silica gel during column chromatography. | Add a small percentage of a more polar solvent (e.g., methanol or triethylamine for basic compounds) to the eluent to improve recovery. | |
| Colored impurities in the final product | Co-crystallization of colored byproducts. | Treat a hot solution of the crude product with activated charcoal before filtration and recrystallization. |
| The compound itself is slightly colored. | This is possible. Confirm the purity using analytical techniques like NMR or HPLC. If pure, the color is inherent to the compound. | |
| Streaking on the TLC plate | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of acetic acid or triethylamine to the developing solvent to improve the spot shape. |
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound and related compounds. Please note that actual yields and purities may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 50-80% | Cost-effective, scalable, yields highly pure product. | Dependent on finding a suitable solvent; potential for product loss. |
| Silica Gel Column Chromatography | >98% | 60-90% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and costly, especially for large scales. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
-
TLC plates and chamber
Procedure:
-
Eluent Preparation: Prepare a suitable eluent system. A common starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The optimal ratio should be determined by TLC analysis of the crude material. An alternative is a dichloromethane/ethyl acetate mixture (e.g., 8:2 v/v).
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the prepared solvent system.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Mandatory Visualizations
References
Common side products in pyrimidine synthesis reactions
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Biginelli Reaction
Q1: I am observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures. This Hantzsch pathway competes with the desired Biginelli reaction.[1]
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired reaction.
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]
Q2: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
A2: N-acylureas are common byproducts in the Biginelli reaction that can complicate purification. They arise from the reaction of the β-ketoester with urea in a competing pathway.[1]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: To minimize the formation of N-acylureas, consider using a milder catalyst or optimizing the reaction temperature and time.
Q3: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?
A3: Low yields in the Biginelli reaction are a frequent issue and can be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. The catalyst's role is essential; in its absence, product formation is often difficult, with poor yields.[2][3] It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[2][3]
-
Reaction Conditions: Temperature and reaction time are critical parameters. While refluxing in ethanol is common, some reactions benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[2][3]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[2][3]
-
Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[2][3]
| Parameter | Troubleshooting Action | Expected Outcome |
| Catalyst | Screen different Lewis/Brønsted acids; optimize loading. | Improved reaction rate and yield. |
| Temperature | Optimize temperature based on TLC monitoring. | Minimized side product formation and degradation. |
| Solvent | Test various polar solvents or solvent-free conditions. | Enhanced solubility and reaction rate. |
| Reagents | Use high-purity starting materials. | Reduced side reactions and cleaner product profile. |
A summary of troubleshooting actions for low yield in Biginelli reactions.
A student lab report on a Biginelli reaction using acetoacetamide, benzaldehyde, and urea reported a crude product yield of 32.94% and a final purified product yield of 16.73%.[4] Low yields were attributed to incomplete reaction and loss of product during recrystallization.[4]
Hantzsch Pyrimidine Synthesis
Q4: My Hantzsch dihydropyridine synthesis results in a complex mixture of products upon workup. What are the likely side products?
A4: The primary "side reaction" in the Hantzsch synthesis is often the subsequent oxidation of the desired 1,4-dihydropyridine (1,4-DHP) product to the corresponding pyridine. This aromatization is a common follow-up step and can sometimes occur unintentionally during the reaction or workup, especially in the presence of an oxidizing agent or air.[5][6]
Other potential side reactions or issues include:
-
Dealkylation: Dihydropyridines with a benzylic or secondary alkyl group at the 4-position can undergo dealkylation instead of dehydrogenation.[6]
-
Low Yields and Harsh Conditions: Classical Hantzsch synthesis can suffer from long reaction times and harsh conditions, leading to lower yields.[5] Modern variations using microwave irradiation or greener solvents like water have been developed to address these issues.[5]
Troubleshooting Strategies:
-
Control of Aromatization: If the 1,4-dihydropyridine is the desired product, it's crucial to perform the reaction under an inert atmosphere and avoid excessive heat or exposure to air during workup.
-
Milder Conditions: Employing milder reaction conditions, such as using a catalyst like p-toluenesulfonic acid (PTSA) in aqueous micelles with ultrasonic irradiation, can improve yields and reduce side products.[5]
Pinner Pyrimidine Synthesis
Q5: I am attempting a Pinner pyrimidine synthesis, but the reaction is not proceeding as expected. What are common pitfalls?
A5: The Pinner synthesis, which involves the condensation of an amidine with a β-keto ester or β-diketone, can be prone to several side reactions:[7][8]
-
Self-condensation of the 1,3-dicarbonyl compound.[7]
-
Hydrolysis of the amidine starting material.[7]
-
Incomplete cyclization. [7]
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[7]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent the hydrolysis of intermediates and starting materials.[7]
-
Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[7]
Experimental Protocols
General Protocol for Biginelli Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., 4 mol% FeCl₃)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea, and catalyst.
-
Add the solvent and stir the mixture at room temperature or heat to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
General Protocol for Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
Materials:
-
1,3-dicarbonyl compound (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., Sodium ethoxide, 10 mmol)
-
Solvent (e.g., Anhydrous ethanol, 50 mL)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol.
-
Add the base to the solution and stir for 30 minutes at room temperature.
-
Add the amidine hydrochloride in portions to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[7]
Signaling Pathways in Drug Development
The pyrimidine metabolism pathway is a crucial target in cancer therapy as many cancer cells rely on the de novo synthesis pathway for their rapid proliferation.[9][10]
De Novo Pyrimidine Synthesis Pathway
The de novo pathway synthesizes pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine.[9][11] This pathway is highly energy-intensive and is tightly regulated.[11]
De novo pyrimidine synthesis pathway.
Key enzymes in this pathway, such as Dihydroorotate Dehydrogenase (DHODH), are targets for cancer drugs.[9] For instance, Leflunomide inhibits DHODH, thereby blocking pyrimidine synthesis and cell proliferation.[9]
Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cancer cell migration, proliferation, and survival.[12] FAK is often overexpressed in various cancers.[13] Pyrimidine-based inhibitors have been developed to target FAK.[13][14] These small molecule inhibitors are often ATP analogs that bind to the kinase domain of FAK, inhibiting its activity.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. easybiologyclass.com [easybiologyclass.com]
- 4. odinity.com [odinity.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst for Regioselective Functionalization of Pyrimidines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting solutions and answers to frequently asked questions to help you overcome common challenges in the regioselective functionalization of pyrimidines.
Troubleshooting Guides
This section addresses specific experimental issues in a direct question-and-answer format, complete with workflow diagrams to guide your optimization process.
Issue 1: Low or No Yield in Palladium-Catalyzed C-H Arylation
Question: My Pd-catalyzed direct C-H arylation of a pyrimidine substrate is resulting in low or no product yield. What are the common causes and how can I troubleshoot this?
Answer: Low yields in direct C-H arylation of pyrimidines are a frequent challenge. The primary causes often relate to the catalyst system, reaction conditions, or the inherent reactivity of the substrate. The electron-deficient nature of the pyrimidine ring can make C-H activation difficult, and the nitrogen atoms can coordinate to the metal catalyst, potentially leading to deactivation.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield C-H arylation of pyrimidines.
-
Evaluate Catalyst System :
-
Catalyst Source : Palladium(II) acetate (Pd(OAc)₂) is commonly used.[4][5] Ensure it is fresh and has been stored correctly. Catalyst decomposition is a common issue.
-
Ligand : The choice of ligand is critical. For electron-deficient pyrimidines, bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[4][6] In some cases, a "ligandless" protocol using a polar amide solvent may work, but these often require harsh conditions.[7]
-
Oxidant/Additive : Many C-H activation cycles require an oxidant, often a silver salt like Ag₂CO₃ or AgOAc, to regenerate the active Pd(II) catalyst.[5][8] The presence of additives like pivalic acid (PivOH) can also be crucial.[8]
-
-
Optimize Reaction Conditions :
-
Base : A suitable base is required to facilitate the C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) mechanism. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[4][6]
-
Solvent : High-boiling, anhydrous, and deoxygenated solvents like toluene, dioxane, or DMF are typically required.[7][9] The solvent choice can also influence regioselectivity.[9]
-
Temperature : C-H activation reactions often require high temperatures, typically in the range of 110-150 °C.[4][7] However, excessively high temperatures can lead to catalyst decomposition.[6]
-
-
Assess Substrate & Reagent Quality :
Issue 2: Poor or Incorrect Regioselectivity
Question: My functionalization reaction on a substituted pyrimidine is yielding a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity in pyrimidine functionalization is a significant challenge due to the presence of multiple potentially reactive C-H bonds.[1] Selectivity is governed by a combination of electronic effects, steric hindrance, directing group ability, and catalyst control.[6][10]
Key Factors Influencing Regioselectivity:
Caption: Key factors influencing regioselectivity in pyrimidine functionalization.
Strategies for Controlling Regioselectivity:
-
Exploit Inherent Reactivity : In nucleophilic aromatic substitution (SNAr) and many metal-catalyzed reactions, the C4/C6 positions are generally more electron-deficient and reactive than the C2 position, while the C5 position is the most electron-rich.[6] Minisci-type radical reactions also tend to favor the C4 position.[11]
-
Substituent Effects : The electronic nature of existing substituents plays a crucial role. Electron-donating groups (EDGs) can activate certain positions, while electron-withdrawing groups (EWGs) can deactivate them or direct substitution to other sites.[10] For example, an EDG at C6 can favor substitution at C2.[6]
-
Catalyst System Modification :
-
Ligand Choice : In palladium-catalyzed C-H arylations of fused systems like pyrazolo[1,5-a]pyrimidines, a phosphine-containing catalyst can promote C7 arylation, whereas a phosphine-free protocol can lead to C3 arylation.[4] This highlights the power of the ligand in directing the regiochemical outcome.
-
Metal Catalyst : Different transition metals (e.g., Pd, Rh, Ir) operate through different mechanisms, which can be exploited to achieve different regioselectivities.[5][12]
-
-
Solvent Choice : The reaction solvent can significantly influence selectivity. For instance, in certain divergent syntheses, using 1,4-dioxane might yield one regioisomer while dimethyl sulfoxide (DMSO) yields another.[9]
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is generally recommended for the C-H borylation of pyrimidines?
A1: Iridium-catalyzed C-H borylation is the most common method.[13] A typical system involves an iridium precursor like [Ir(cod)OMe]₂ and a bipyridine ligand (e.g., dtbpy). However, the lone pair on the pyrimidine nitrogen can inhibit the catalyst.[13] This can sometimes be overcome by using substrates with electron-withdrawing groups at the C2 position, which can slow the protodeborylation of the desired C6-boronate ester product.[13]
Q2: My reaction is suffering from catalyst deactivation, evidenced by the formation of palladium black. How can I prevent this?
A2: The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle, a common deactivation pathway.[6] This can be caused by excessively high temperatures, impurities, or an inappropriate choice of ligand or solvent.[2][6] To mitigate this, you can:
-
Lower the reaction temperature.
-
Screen different bulky, electron-rich phosphine or NHC ligands, which can stabilize the palladium center.[6]
-
Ensure all reagents and solvents are pure and anhydrous.[6]
-
Consider using a pre-formed, well-defined palladium precatalyst to ensure efficient initiation of the catalytic cycle.[14]
Q3: Can I functionalize a pyrimidine with multiple different groups regioselectively?
A3: Yes, this is possible through sequential magnesiation. Using a base like TMPMgCl·LiCl, you can perform successive regio- and chemoselective magnesiations at different positions on the pyrimidine ring. Trapping the resulting organometallic intermediates with various electrophiles allows for the synthesis of highly functionalized pyrimidine derivatives.[15]
Q4: What are the limitations of direct C-H functionalization on complex pyrimidine-containing molecules?
A4: While powerful, direct C-H functionalization has limitations, especially on complex substrates often found in drug development.[11]
-
Substrate Scope : Some substitution patterns can lead to low yields or side reactions. For instance, 4-halopyrimidines or 2-substituted pyrimidines can be challenging substrates in certain transformations.[11]
-
Competing Reactions : The presence of other reactive C-H bonds or functional groups elsewhere in the molecule can lead to undesired reactions.
-
Directing Group Dependence : Many highly regioselective methods rely on a directing group, which must be installed and potentially removed, adding steps to the synthesis.[16][17]
Data Presentation: Catalyst System Comparison
Table 1: Comparison of Ligands for Palladium-Catalyzed C-H Arylation of Pyrazolo[1,5-a]pyrimidine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Additive (equiv) | Solvent | Temp (°C) | Position | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (10) | None | Cs₂CO₃ (1) | LiCl (1) | Toluene | 150 | C3 | High | [4] |
| 2 | Pd(OAc)₂ (10) | SPhos (20) | Cs₂CO₃ (1) | LiCl (1) | Toluene | 150 | C7 | High | [4] |
This table illustrates how ligand choice can completely switch the regioselectivity of the arylation from the C3 to the C7 position.[4]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is adapted for the coupling of a halopyrimidine with an arylboronic acid.
-
Preparation : In a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the halopyrimidine (1.0 equiv., e.g., 0.5 mmol), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).[6]
-
Solvent Addition : Add an anhydrous, degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).
-
Reaction : Seal the vial and heat the reaction mixture with stirring. Temperatures can range from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification : Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[6]
Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation
This protocol is a general guide for the borylation of a pyrimidine substrate.
-
Preparation : In a glovebox, charge a screw-capped vial with the iridium catalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol%), a bipyridine ligand (e.g., dtbpy, 3 mol%), and the boron source (e.g., B₂pin₂, 1.0 equiv.).
-
Reagent Addition : Add the pyrimidine substrate (1.5-2.0 equiv.) and an anhydrous, non-coordinating solvent (e.g., cyclohexane or THF).
-
Reaction : Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 80-100 °C) for 12-24 hours.
-
Workup : After cooling, remove the solvent under reduced pressure.
-
Purification : The crude product can be purified by flash column chromatography on silica gel. Note that pyridyl boronates can be prone to decomposition on silica, so rapid purification is recommended.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 5. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of 2-Phenylpyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-phenylpyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many 2-phenylpyrimidine derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of 2-phenylpyrimidine derivatives often stems from their molecular structure. The presence of the phenyl and pyrimidine rings contributes to the molecule's lipophilicity (hydrophobicity) and crystalline nature. The rigid, planar structure can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate the compound effectively. For a drug to be orally absorbed, it must first dissolve in the gastrointestinal fluids.
Q2: What is the initial step I should take to assess the solubility of my 2-phenylpyrimidine derivative?
A2: A fundamental first step is to determine the compound's kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), providing a rapid assessment for initial screening. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is a more accurate measure for lead optimization and formulation development.
Q3: How does pH influence the solubility of 2-phenylpyrimidine derivatives?
A3: The influence of pH depends on whether the 2-phenylpyrimidine derivative has ionizable functional groups. If the molecule contains acidic or basic moieties, its solubility will be pH-dependent. For a basic derivative, solubility will generally increase in acidic conditions (lower pH) as the compound becomes protonated and forms a more soluble salt. Conversely, an acidic derivative will be more soluble in basic conditions (higher pH). For neutral 2-phenylpyrimidine derivatives, pH will have a minimal effect on solubility.
Q4: What are the most common strategies to enhance the solubility of these compounds?
A4: Several strategies can be employed, broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly improve solubility and dissolution.
-
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can dramatically increase aqueous solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble drug molecule within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.
-
Prodrugs: A prodrug is a chemically modified, often more water-soluble, version of the active drug that is converted to the active form in the body.
-
Troubleshooting Guides
Issue 1: My 2-phenylpyrimidine derivative has very low solubility in aqueous buffers, leading to inconsistent results in my in vitro assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume to dose into your assay buffer. Ensure rapid mixing. | Minimize immediate precipitation and achieve the desired final concentration in a transiently supersaturated state. |
| Insufficient Solubilization | Add a small percentage of a co-solvent (e.g., ethanol, PEG 400) or a surfactant (e.g., Tween 80) to the assay buffer. | The co-solvent or surfactant will help to keep the compound in solution. |
| pH of Buffer | If your compound is ionizable, adjust the pH of the buffer to favor the more soluble, ionized form. | Increased solubility and more reliable assay results. |
Issue 2: I need to formulate my 2-phenylpyrimidine derivative for in vivo oral administration, but its low solubility is limiting bioavailability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Dissolution Rate | Prepare a nanosuspension of the compound. This involves reducing the particle size to the nanometer range, which significantly increases the surface area for dissolution. | Faster dissolution in the gastrointestinal tract, leading to improved absorption and bioavailability. |
| Crystalline Nature | Formulate the compound as an amorphous solid dispersion with a hydrophilic polymer such as PVP or HPMC. | The amorphous form has higher energy and is more soluble than the crystalline form, leading to enhanced dissolution and absorption. |
| Low Intrinsic Solubility | If the compound has a suitable functional group, synthesize a more water-soluble prodrug. For example, a phosphate ester prodrug can be cleaved in vivo to release the active parent drug.[1] | The prodrug will have higher aqueous solubility, allowing for better dissolution and absorption, before being converted to the active compound. |
Data Presentation
The following tables provide a summary of quantitative data for solubility enhancement of Ibrutinib, a Bruton's Tyrosine Kinase (BTK) inhibitor containing a pyrimidine core, which serves as a relevant example for 2-phenylpyrimidine derivatives.
Table 1: Aqueous Solubility of Ibrutinib
| Parameter | Value | Reference |
| Aqueous Solubility (pH 8.0) | 13 µg/mL | [2] |
| Classification | BCS Class II | [2] |
Table 2: Solubility Enhancement of Ibrutinib using Formulation Strategies
| Formulation Strategy | Solubility/Release Enhancement | Reference |
| Amorphous Solid Dispersion | Up to 70% increase in supersaturation solubility compared to the crystalline form. | [2] |
| Solid Lipid Nanoparticles (SLNs) | Enhanced solubility and sustained release, with 99.5% of the drug released over 24 hours. | [3] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol outlines the gold-standard method for determining the equilibrium solubility of a 2-phenylpyrimidine derivative.
Materials:
-
2-phenylpyrimidine derivative (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
0.45 µm syringe filters (hydrophilic)
-
High-performance liquid chromatography (HPLC) system with UV detector
-
Acetonitrile (ACN)
-
DMSO
Procedure:
-
Add an excess amount of the solid 2-phenylpyrimidine derivative to a pre-weighed scintillation vial.
-
Add a known volume of PBS (pH 7.4) to the vial. Ensure there is undissolved solid remaining.
-
Securely cap the vial and place it on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for at least 1 hour to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.
-
Prepare a standard calibration curve of the compound in a 50:50 mixture of ACN and PBS.[4]
-
Quantify the concentration of the dissolved compound in the filtered sample using a validated HPLC-UV method by comparing its peak area to the calibration curve.[4]
-
The resulting concentration is the thermodynamic solubility.
Protocol 2: Preparation of a Nanosuspension by Anti-Solvent Precipitation
This protocol describes a common bottom-up method for preparing a nanosuspension of a poorly soluble compound.
Materials:
-
2-phenylpyrimidine derivative
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A suitable organic solvent in which the drug is soluble (e.g., acetone, methanol)
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An aqueous anti-solvent (e.g., deionized water)
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A stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC)
-
Magnetic stirrer
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Dissolve the 2-phenylpyrimidine derivative in the chosen organic solvent to create the organic phase.
-
Dissolve the stabilizer in the aqueous anti-solvent to create the aqueous phase.
-
With vigorous stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Subject the resulting suspension to high-energy processing, such as high-speed homogenization or ultrasonication, to further reduce the particle size and prevent aggregation.
-
Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterize the nanosuspension for particle size, particle size distribution, and zeta potential using dynamic light scattering (DLS).
Mandatory Visualizations
Signaling Pathways
2-phenylpyrimidine derivatives are known to target various signaling pathways. Below are diagrams for two important pathways where these compounds have shown activity: Bruton's Tyrosine Kinase (BTK) signaling and the Fungal CYP51-mediated ergosterol biosynthesis pathway.
Caption: BTK Signaling Pathway Inhibition by 2-Phenylpyrimidine Derivatives.
Caption: Fungal Ergosterol Biosynthesis Pathway and CYP51 Inhibition.
Experimental Workflow
Caption: Workflow for Selecting a Solubility Enhancement Strategy.
References
Preventing dimerization of pyrimidine-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine-5-carbaldehyde. The focus is on preventing its dimerization, a common issue that can impact reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of pyrimidine-5-carbaldehyde dimerization?
A1: The primary cause of dimerization for pyrimidine-5-carbaldehyde is a self-condensation reaction, specifically an aldol-type condensation. This occurs when one molecule of the aldehyde, acting as a nucleophile (in its enolate form), attacks the carbonyl group of a second molecule, which acts as an electrophile. This reaction is often catalyzed by the presence of acidic or basic impurities.
Q2: How can I visually identify if my pyrimidine-5-carbaldehyde has started to dimerize or polymerize?
A2: Signs of dimerization or polymerization include a noticeable increase in the viscosity of the material, the formation of a solid precipitate, or a change in color. In some instances, the substance may become cloudy or opaque.[1]
Q3: What are the ideal storage conditions to minimize the risk of dimerization?
A3: To maintain the quality and prevent dimerization of pyrimidine-5-carbaldehyde, it is crucial to store it under specific conditions. Proper storage significantly reduces the rate of self-condensation and other degradation pathways.
Troubleshooting Guides
Issue 1: Low yield in a reaction using pyrimidine-5-carbaldehyde, with evidence of a higher molecular weight byproduct.
Possible Cause: Dimerization of the pyrimidine-5-carbaldehyde starting material via a self-condensation reaction.
Recommended Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of the dimerization side reaction.
-
Control Reagent Addition: If applicable to your synthesis, consider adding the pyrimidine-5-carbaldehyde slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the desired reaction over self-condensation.
-
pH Control: The presence of acidic or basic impurities can catalyze dimerization. Ensure your reaction medium is neutral or buffered, unless acidic or basic conditions are required for your primary reaction. If so, consider the use of milder acids or bases.
-
Use of Anhydrous Conditions: Moisture can sometimes contribute to side reactions. Performing the reaction under an inert, anhydrous atmosphere (e.g., nitrogen or argon) can be beneficial.[2]
Issue 2: The pyrimidine-5-carbaldehyde starting material appears viscous or has solidified.
Possible Cause: The starting material has already undergone significant dimerization or polymerization during storage.
Recommended Solutions:
-
Purification by Depolymerization: In some cases, the monomer can be regenerated from the polymer by a process of "cracking." This typically involves carefully heating the material under vacuum and distilling the monomer as it forms. This should be done with caution and appropriate safety measures.[1]
-
Acquire Fresh Reagent: If depolymerization is not feasible or successful, it is recommended to use a fresh batch of high-purity pyrimidine-5-carbaldehyde for your experiments.
Data Presentation
Table 1: Recommended Storage and Handling of Pyrimidine-5-carbaldehyde
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer (under -20°C)[3] | Reduces the rate of chemical reactions, including self-condensation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon)[3] | Minimizes exposure to air and moisture, which can initiate degradation.[1] |
| Light | Protect from light[4] | Light can potentially catalyze side reactions. |
| Container | Keep container tightly closed in a dry, well-ventilated place[4] | Prevents contamination and exposure to moisture. |
| Handling | Minimize exposure to air and moisture when handling.[1] | Prevents degradation and initiation of polymerization.[1] |
Experimental Protocols
General Protocol for a Wittig Reaction with Pyrimidine-5-carbaldehyde to Minimize Dimerization
This protocol provides a general framework for performing a Wittig reaction while minimizing the self-condensation of pyrimidine-5-carbaldehyde.
Materials:
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Triphenylphosphine
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Appropriate alkyl halide (to form the phosphonium salt)
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Anhydrous solvent (e.g., THF, DMSO)
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Strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride)
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Pyrimidine-5-carbaldehyde (high purity)
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Phosphonium Salt Preparation: Prepare the corresponding triphenylphosphonium salt by reacting triphenylphosphine with an appropriate alkyl halide in a suitable solvent. Isolate and dry the salt thoroughly before use.
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas.
-
Ylide Generation:
-
Suspend the phosphonium salt in anhydrous solvent under an inert atmosphere.
-
Cool the suspension to the appropriate temperature (e.g., 0°C or -78°C, depending on the base and ylide stability).
-
Slowly add the strong base to generate the ylide (a color change is often observed). Allow the mixture to stir for a designated time to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve the pyrimidine-5-carbaldehyde in a minimal amount of anhydrous solvent in a separate flask under an inert atmosphere.
-
Slowly add the solution of pyrimidine-5-carbaldehyde to the pre-formed ylide solution at a low temperature.
-
Maintain the low temperature and allow the reaction to proceed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Aldol-type self-condensation of pyrimidine-5-carbaldehyde.
Caption: Troubleshooting workflow for dimerization issues.
References
Biginelli Condensation Scale-Up: A Technical Troubleshooting Guide for Researchers and Process Chemists
Welcome to the technical support center for the Biginelli condensation reaction. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this valuable multicomponent reaction from the laboratory bench to pilot plant or industrial-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to anticipate and overcome the unique challenges of scaling up this synthesis.
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone for generating dihydropyrimidinones (DHPMs), a scaffold present in numerous pharmacologically active compounds.[1][2][3] While elegant in its simplicity at the lab scale, scaling this reaction introduces complexities related to heat and mass transfer, reaction kinetics, product isolation, and process safety. This guide is structured to address these challenges head-on in a practical, question-and-answer format.
Part 1: Core Reaction and Laboratory-Scale Troubleshooting
This section addresses common issues encountered during the initial development and optimization of the Biginelli condensation at the laboratory scale. A solid understanding and a robust process at this stage are prerequisites for successful scale-up.
FAQ: Fundamentals and Initial Optimization
Q1: My Biginelli reaction is sluggish or gives low yields. What are the primary factors to investigate?
A1: Low yields in a Biginelli condensation can typically be traced back to a few key areas:
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Catalyst Choice and Loading: The classical Biginelli reaction is acid-catalyzed.[3][4] If you are using a traditional Brønsted acid like HCl, ensure the concentration is appropriate.[5] However, for improved yields and milder conditions, a vast array of Lewis acids (e.g., Yb(OTf)₃, InCl₃) and heterogeneous catalysts have been developed.[4] The choice of catalyst can be critical, and screening different options is often a fruitful first step. Insufficient catalyst loading will result in slow reaction rates, while excessive amounts can sometimes lead to side product formation.
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Solvent Effects: The solvent plays a crucial role in the Biginelli reaction, influencing reactant solubility and the equilibrium of key intermediates.[6] While ethanol is a traditional solvent, other options like acetonitrile or even solvent-free conditions have proven effective, depending on the substrates and catalyst.[1] The polarity and boiling point of the solvent can impact catalyst activity and product solubility.[6]
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Reaction Temperature: Like most chemical reactions, the Biginelli condensation is temperature-dependent. If the reaction is sluggish, a moderate increase in temperature can significantly improve the rate. However, be mindful that excessive heat can promote side reactions and decomposition, particularly of urea.[7]
-
Purity of Reagents: Ensure all starting materials, especially the aldehyde, are free of significant impurities. Aldehydes are prone to oxidation to the corresponding carboxylic acids, which can interfere with the reaction.
Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
A2: Side product formation often arises from the competing reaction pathways inherent in this multicomponent system. The primary side products are often from Hantzsch-type reactions or self-condensation of the β-ketoester.
-
Hantzsch Dihydropyridine Formation: This is a common side reaction, especially if the reaction conditions are not optimized. Careful control of stoichiometry and the choice of catalyst can help minimize this pathway.
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Knoevenagel Condensation Products: The initial condensation between the aldehyde and the β-ketoester can sometimes proceed without subsequent cyclization.[1] Optimizing the catalyst and ensuring the efficient formation of the key iminium intermediate from the aldehyde and urea can help drive the reaction toward the desired DHPM.[4]
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Stoichiometry: A slight excess of urea is often used to push the equilibrium towards product formation and compensate for any thermal decomposition.[7] Experimenting with the molar ratios of your reactants can be a simple yet effective way to minimize side products.
Q3: How does the choice of catalyst impact the reaction mechanism and overall success?
A3: The catalyst is fundamental to the Biginelli reaction, as it facilitates the key bond-forming steps.[8] There are three proposed mechanisms: the iminium, enamine, and Knoevenagel pathways.[1][6] Current evidence strongly suggests that under acidic catalysis, the iminium mechanism predominates.[4][9]
In this pathway, the acid catalyst promotes the condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the DHPM product.[4] A well-chosen catalyst will efficiently promote the formation of this iminium ion, accelerating the rate-limiting step and improving selectivity for the desired product.[3] Heterogeneous catalysts are particularly attractive for larger-scale operations due to their ease of separation and potential for recycling.[6]
Part 2: Navigating the Challenges of Scale-Up
Transitioning the Biginelli reaction from a 100 mL round-bottom flask to a 100 L reactor introduces a new set of challenges that are often not apparent at the lab scale. The principles of chemical engineering—heat transfer, mass transfer, and fluid dynamics—become critically important.
Troubleshooting Guide: Industrial Scale-Up
A4: This is a classic scale-up problem related to heat transfer. As the reactor volume increases, the surface area-to-volume ratio decreases dramatically. This means the reactor's ability to dissipate heat does not keep pace with the heat generated by the reaction.
-
Understanding the Problem: The condensation and cyclization steps of the Biginelli reaction are exothermic. In a small flask, this heat easily dissipates to the surroundings. In a large reactor, this heat can accumulate, leading to a rapid temperature increase (a thermal runaway), which can cause solvent to boil, increase pressure, and promote dangerous side reactions.
-
Solutions & Protocols:
-
Controlled Reagent Addition: Instead of adding all reagents at once, add one of the components (often the aldehyde or a solution of the catalyst) slowly and controllably to the mixture of the other components. This allows the cooling system of the reactor to remove the heat as it is generated.
-
Perform a Reaction Calorimetry Study: Before scaling up, a reaction calorimetry (RC1) study is highly recommended. This will quantify the heat of reaction and help determine the maximum safe addition rate for your specific reactor and cooling system capabilities.
-
Ensure Adequate Cooling Capacity: Verify that the reactor's cooling jacket and chiller system are sufficient to handle the total heat output of the reaction.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system. However, this may impact reaction kinetics and product isolation, so it must be carefully evaluated.
-
Q5: The product is crashing out of solution during the reaction, leading to poor mixing and fouling of the reactor. What can be done?
A5: Uncontrolled precipitation is a common mass transfer and solubility issue during the scale-up of the Biginelli reaction, as DHPMs are often crystalline solids with limited solubility in common organic solvents.
-
Understanding the Problem: As the product forms, its concentration exceeds its solubility limit, leading to nucleation and crystal growth. If this happens too quickly or in a poorly mixed region of the reactor, it can result in the formation of fine powders that are difficult to filter, or large agglomerates that can encase starting materials and foul reactor surfaces and probes.
-
Solutions & Protocols:
-
Solvent Selection: Choose a solvent system where the starting materials are soluble, but the product has moderate, temperature-dependent solubility. This allows the reaction to proceed in a homogeneous phase, with crystallization occurring during a controlled cooling phase after the reaction is complete.
-
Anti-Solvent Addition: A strategy of controlled crystallization can be implemented by adding an "anti-solvent" (a solvent in which the product is poorly soluble) at a controlled rate to the reaction mixture upon completion.
-
Seeding: Introducing a small quantity of pure product crystals (seeds) at a point of slight supersaturation can promote controlled crystal growth and lead to a more uniform and filterable particle size distribution.
-
Agitation and Baffling: Ensure the reactor is equipped with appropriate agitation (impeller type and speed) and baffling to maintain a homogeneous slurry and prevent solids from settling. This is critical for both heat and mass transfer.
-
Q6: My impurity profile has changed for the worse upon scale-up. Why is this happening and how can I fix it?
A6: Changes in impurity profiles are often linked to localized "hot spots" or areas of poor mixing in a large reactor.
-
Understanding the Problem: Inefficient mixing can lead to localized high concentrations of reactants, which can favor the formation of side products. Similarly, inadequate heat removal can create hot spots near the reactor walls, leading to thermal degradation of reactants or products.
-
Solutions & Protocols:
-
Optimize Reagent Addition Point: The location where you add your reagents matters. Adding a reactant near a high-shear zone (like the impeller tip) can ensure rapid dispersion. Avoid adding reagents directly to the reactor wall, which can promote side reactions in stagnant zones.
-
Improve Mixing: As mentioned above, proper agitation is key. A computational fluid dynamics (CFD) study can be a valuable tool for optimizing the mixing parameters in your specific reactor geometry.
-
Strict Temperature Control: Ensure your temperature probes are placed correctly to get a representative reading of the bulk temperature and that your control system is responsive.
-
Part 3: Advanced Strategies for Scale-Up
For certain Biginelli processes, traditional batch-wise scale-up may remain challenging. In these cases, modern process technologies can offer significant advantages.
FAQ: Continuous Flow Chemistry
Q7: I've heard that continuous flow chemistry can help with scale-up. How would this apply to the Biginelli reaction?
A7: Continuous flow chemistry is an excellent strategy for overcoming many of the challenges associated with scaling up the Biginelli reaction.[9] Instead of running the reaction in a large tank, the reactants are continuously pumped through a heated tube or a packed-bed reactor.
-
Superior Heat Transfer: Flow reactors have a very high surface area-to-volume ratio, even at production scale. This allows for near-instantaneous heating and cooling, effectively eliminating the problem of exotherms and hot spots.
-
Enhanced Mass Transfer: The small dimensions of the flow reactor ensure rapid mixing of reactants, preventing issues of localized high concentrations and improving reaction selectivity.
-
Seamless Scale-Up: To produce more material, you simply run the flow reactor for a longer period or use multiple reactors in parallel (a concept known as "numbering-up"). This avoids the need for re-optimizing the process for different reactor sizes.
-
Increased Safety: The small volume of the reaction mixture within the reactor at any given time significantly reduces the risks associated with handling large quantities of chemicals.
A typical continuous flow setup for a Biginelli reaction might involve pumping solutions of the three components to a mixing point, followed by passage through a heated packed-bed reactor containing a heterogeneous acid catalyst. The product stream emerging from the reactor can then be directed to a continuous crystallization or purification unit.
Visualizing the Workflow: Troubleshooting and Decision Making
To aid in diagnosing and resolving issues during scale-up, the following decision-making workflow can be utilized.
Caption: Troubleshooting workflow for Biginelli scale-up.
Quantitative Data Summary
The following table summarizes key parameters that often require adjustment when moving from lab to plant scale. The values are illustrative and should be determined empirically for each specific process.
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Key Considerations for Scale-Up |
| Reagent Addition Time | < 1 minute (all at once) | 1 - 4 hours | Dictated by heat removal capacity of the reactor. |
| Typical Agitator Speed | 300 - 500 RPM | 50 - 150 RPM | Tip speed and power per unit volume are more relevant metrics. |
| Heat Transfer Area / Volume | ~30 m⁻¹ | ~3 m⁻¹ | Drastically lower ratio necessitates careful thermal management. |
| Mixing Time | < 10 seconds | 1 - 5 minutes | Longer mixing times can lead to localized concentration gradients. |
| Product Isolation | Filtration (Büchner funnel) | Centrifugation / Filter Dryer | Requires optimization for filterability and washing efficiency. |
Experimental Protocol: Controlled Crystallization by Seeding
This protocol outlines a general procedure for improving product isolation and purity on a larger scale through controlled crystallization.
-
Reaction Completion: Once the reaction is deemed complete by in-process controls (e.g., HPLC, UPLC), ensure the batch temperature is maintained at a point where the product remains fully dissolved.
-
Cooling to Supersaturation: Slowly cool the batch to a temperature where the solution is slightly supersaturated. This "metastable zone" is where the solution holds more solute than at equilibrium but has not yet spontaneously nucleated. This temperature must be determined experimentally at a small scale.
-
Seed Preparation: Prepare a slurry of pure DHPM product (the "seeds") in a small amount of the reaction solvent. The amount of seed material is typically 0.1-1.0% of the expected final product mass.
-
Seeding: Add the seed slurry to the reactor. Maintain the temperature and gentle agitation for 1-2 hours to allow for the establishment of crystal growth on the seed surfaces.
-
Controlled Cooling: Initiate a slow, controlled cooling ramp to the final desired filtration temperature. A typical cooling rate might be 5-10 °C per hour. A slower cooling rate generally results in larger, more uniform crystals.
-
Isolation: Once the final temperature is reached and held for a period to maximize yield, the product slurry can be transferred for filtration or centrifugation.
Caption: Controlled crystallization workflow via seeding.
References
- 1. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]
- 2. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2012173848A1 - Systems and methods for scale-up of continuous flow reactors - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Wittig Olefination of Pyrimidine-5-carbaldehydes
For researchers, scientists, and drug development professionals, the Wittig olefination is a cornerstone reaction for carbon-carbon bond formation. However, when applied to heteroaromatic aldehydes such as pyrimidine-5-carbaldehydes, unique challenges can arise, often leading to low yields and complex purification. This technical support center provides a comprehensive guide to troubleshooting common issues and offers practical solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Wittig reaction with my pyrimidine-5-carbaldehyde?
Low yields in the Wittig olefination of pyrimidine-5-carbaldehydes can be attributed to several factors. The electron-deficient nature of the pyrimidine ring can deactivate the aldehyde, making it less reactive towards the Wittig reagent. Additionally, the stability of the ylide is crucial; highly reactive ylides might decompose, while overly stable ylides may not be reactive enough to engage with the deactivated aldehyde.[1] Side reactions, such as enolization of the aldehyde or reactions with other functional groups on the pyrimidine ring, can also consume starting material and reduce the desired product yield.[1] Finally, incomplete formation of the ylide due to the choice of base or the presence of moisture is a common culprit for low conversion.[1]
Q2: I'm observing a mixture of (E)- and (Z)-isomers. How can I improve the stereoselectivity?
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide.
-
For (Z)-alkene synthesis , non-stabilized ylides (e.g., those derived from simple alkyl halides) generally favor the formation of the (Z)-isomer under salt-free conditions.[2] The use of sodium-based strong bases like NaHMDS or NaH can also enhance (Z)-selectivity compared to lithium bases.
-
For (E)-alkene synthesis , stabilized ylides (containing electron-withdrawing groups like esters or ketones) typically yield the (E)-alkene as the major product under thermodynamic control.[2] For non-stabilized ylides, the Schlosser modification, which involves deprotonation-protonation of the betaine intermediate at low temperatures, can be employed to favor the (E)-isomer.
Q3: Are there better alternatives to the Wittig reaction for pyrimidine-5-carbaldehydes?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative, especially for challenging substrates like electron-poor heteroaromatic aldehydes.[1][3] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides, leading to better reactivity with deactivated aldehydes.[3] A significant advantage of the HWE reaction is that it typically provides excellent (E)-selectivity.[3] Furthermore, the phosphate byproduct of the HWE reaction is water-soluble, which greatly simplifies the purification process compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[1][3]
Q4: What are the best practices for purifying the product of a Wittig reaction with a pyrimidine derivative?
Purification can be challenging due to the formation of triphenylphosphine oxide, which often has similar solubility to the desired alkene. Standard purification techniques include:
-
Column Chromatography: This is the most common method, but separation can be difficult. Careful selection of the stationary and mobile phases is critical.
-
Crystallization: If the product is a solid, recrystallization can be an effective method for removing triphenylphosphine oxide.
-
Oxidation of Triphenylphosphine: Conversion of the byproduct to a more polar phosphine oxide can sometimes aid in separation.
-
Using the HWE reaction: As mentioned, the water-soluble phosphate byproduct of the HWE reaction simplifies purification significantly.[1][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Wittig olefination of pyrimidine-5-carbaldehydes.
Issue 1: No or Low Conversion of the Pyrimidine-5-carbaldehyde
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Deactivated Aldehyde | The electron-withdrawing nature of the pyrimidine ring reduces the electrophilicity of the aldehyde. Consider using the more reactive Horner-Wadsworth-Emmons (HWE) reaction.[1][3] |
| Ylide Instability | Non-stabilized ylides can be unstable and decompose before reacting.[1] Generate the ylide in situ at low temperatures (e.g., -78 °C) and add the aldehyde solution slowly.[1] |
| Poor Ylide Formation | Ensure strictly anhydrous conditions. Use freshly dried solvents and flame-dried glassware. The choice of base is critical; for non-stabilized ylides, strong bases like n-BuLi or NaH are necessary.[1] |
| Steric Hindrance | If your pyrimidine-5-carbaldehyde or ylide is sterically bulky, the reaction rate can be significantly reduced.[1] Again, the HWE reaction is often more effective in these cases.[1] |
Issue 2: Formation of Unidentified Side Products
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reaction with the Pyrimidine Ring | The basic conditions of the Wittig reaction could potentially lead to side reactions with the pyrimidine ring itself, although this is less common. If suspected, consider milder reaction conditions or protecting sensitive functional groups on the pyrimidine ring. |
| Aldehyde Instability | Pyrimidine-5-carbaldehydes can be prone to decomposition or polymerization under strong basic conditions.[4] Add the aldehyde slowly to the ylide solution at low temperature to minimize its exposure to excess base. Using a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol can also be beneficial.[4] |
| Ylide Side Reactions | The ylide can react with other electrophiles present in the reaction mixture. Ensure all reagents are pure and free from contaminants. |
Data Presentation
Table 1: Comparison of Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction for Olefination of Aromatic Aldehydes
| Reaction | Aldehyde | Reagent | Base | Solvent | Yield (%) | Stereoselectivity (E:Z) | Reference |
| Wittig | Benzaldehyde | Ph3P=CHCO2Et | NaOEt | EtOH | 85 | >95:5 | General Literature |
| HWE | Benzaldehyde | (EtO)2P(O)CH2CO2Et | NaH | THF | 95 | >98:2 | [3] |
| Wittig | p-Nitrobenzaldehyde | Ph3P=CHPh | n-BuLi | THF | 60 | 30:70 | General Literature |
| HWE | p-Nitrobenzaldehyde | (EtO)2P(O)CH2Ph | NaH | THF | 92 | >98:2 | [3] |
Note: Data is generalized from literature and intended for comparative purposes. Actual yields and selectivities will vary based on specific substrates and reaction conditions.
Experimental Protocols
General Protocol for a Standard Wittig Reaction (Non-stabilized ylide)
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF or diethyl ether.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., orange, red).[1]
-
Stir the mixture for 30-60 minutes at this temperature.
-
Reaction with Carbonyl: Slowly add a solution of the pyrimidine-5-carbaldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution at the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Horner-Wadsworth-Emmons (HWE) Reaction
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Carbanion Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the phosphonate ester (1.1 equivalents) in anhydrous THF.
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Cool the solution to 0 °C.
-
Add a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise.
-
Stir the mixture at room temperature for 1 hour.
-
Reaction with Carbonyl: Cool the solution to 0 °C and add a solution of the pyrimidine-5-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The crude product can often be purified by column chromatography. The aqueous work-up will remove the majority of the phosphate byproduct.
Visualizations
Caption: General mechanism of the Wittig olefination.
Caption: Troubleshooting workflow for low-yielding Wittig reactions.
Caption: Comparison of Wittig and HWE reactions for olefination.
References
Technical Support Center: Stability of 2-Phenylpyrimidine-5-carbaldehyde
Welcome to the technical support center for 2-Phenylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, temperature, exposure to light, and the presence of contaminants. The aldehyde functional group is susceptible to oxidation, while the pyrimidine ring can be involved in various reactions depending on the conditions.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[1] It should be protected from light and moisture to prevent degradation.
Q3: Which solvents are recommended for dissolving this compound?
A3: While specific solubility data is limited, compounds with similar structures are often soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It is crucial to use high-purity, anhydrous solvents to minimize potential degradation.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid. Other potential reactions include polymerization, condensation reactions, and reactions with nucleophilic solvents or impurities. The pyrimidine ring itself is generally stable but can undergo metabolism by enzymes like aldehyde oxidase in biological systems.[2]
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile method for separating and quantifying the parent compound and its degradation products.[3] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in solution.
-
Possible Cause 1: Inappropriate Solvent Selection.
-
Explanation: Protic solvents (e.g., alcohols, water) can react with the aldehyde group, leading to the formation of hemiacetals or acetals, which can further degrade.
-
Solution: Use anhydrous, polar aprotic solvents like DMSO or DMF. Ensure the solvent is of high purity and free from water and other reactive impurities.
-
-
Possible Cause 2: Presence of Oxidizing Agents.
-
Explanation: Aldehydes are easily oxidized to carboxylic acids. Dissolved oxygen or peroxide impurities in the solvent can accelerate this process.
-
Solution: Degas the solvent before use by sparging with an inert gas like nitrogen or argon. Store solutions under an inert atmosphere.
-
-
Possible Cause 3: Exposure to Light.
-
Explanation: Photochemical reactions can lead to the degradation of aromatic and heterocyclic compounds.
-
Solution: Protect your solutions from light by using amber vials or wrapping the containers in aluminum foil.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause 1: Reaction with Assay Components.
-
Explanation: The aldehyde group can react with primary amines (e.g., from proteins or buffers like Tris) to form Schiff bases, leading to a decrease in the effective concentration of the compound.
-
Solution: Evaluate the compatibility of your assay buffer with the aldehyde. Consider using buffers that do not contain primary amines.
-
-
Possible Cause 2: Metabolic Instability.
-
Explanation: In cell-based assays, the compound may be metabolized by cellular enzymes, such as aldehyde oxidase, which is known to metabolize pyrimidine-containing compounds.[2]
-
Solution: Perform metabolic stability assays using liver microsomes or S9 fractions to assess the extent of metabolism. This information can help in interpreting the results of your biological assays.
-
Issue 3: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause 1: Formation of Degradation Products.
-
Explanation: The new peaks likely correspond to degradation products. The most common would be the corresponding carboxylic acid from oxidation.
-
Solution: Use a stability-indicating HPLC method to separate and identify the degradation products.[4] This can be achieved by performing forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradants.
-
-
Possible Cause 2: Solvent Adducts.
-
Explanation: In some cases, the compound may form adducts with the solvent, especially if reactive solvents are used.
-
Solution: Analyze a blank solvent injection to rule out solvent-related peaks. If adduct formation is suspected, consider using a different solvent.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: HPLC Method for Stability Analysis
This is a general method and may require optimization for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over time to elute the compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature for 24 hours
| Solvent | Purity (%) | Major Degradant |
| DMSO | >98% | 2-Phenylpyrimidine-5-carboxylic acid |
| Acetonitrile | >95% | 2-Phenylpyrimidine-5-carboxylic acid |
| Methanol | <90% | 2-Phenylpyrimidine-5-carboxylic acid, Acetal formation |
| Water | <80% | Multiple degradation products |
Visualizations
Caption: Troubleshooting workflow for rapid degradation of this compound.
References
- 1. 2-Phenylpyrimidine-5-carboxaldehyde | 130161-46-5 [amp.chemicalbook.com]
- 2. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. pharmatutor.org [pharmatutor.org]
Validation & Comparative
Comparative Guide to the Biological Activity of 2-Phenylpyrimidine-5-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of analogs derived from the 2-Phenylpyrimidine-5-carbaldehyde scaffold. The information is compiled from recent studies and focuses on anticancer and antimicrobial properties, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Overview of 2-Phenylpyrimidine Derivatives
The pyrimidine nucleus is a fundamental heterocyclic structure found in nucleic acids and has been a prolific scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal effects.[2][3][4] The 2-phenylpyrimidine moiety, in particular, has been a focus of drug discovery efforts, with substitutions at various positions of the pyrimidine and phenyl rings leading to compounds with diverse biological profiles.[5][6] The presence of a carbaldehyde group at the 5-position offers a reactive handle for the synthesis of a variety of derivatives, such as chalcones and Schiff bases, further expanding the chemical space for biological screening.
Anticancer Activity
Analogs derived from this compound have shown promising anticancer activities. These compounds often exert their effects through the inhibition of critical cellular targets like kinases or by inducing apoptosis.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various 2-phenylpyrimidine derivatives against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| B-4 | Chalcone | A549 (Lung) | >50% viability reduction at 100 µM | [7] |
| MCF-7 (Breast) | >50% viability reduction at 100 µM | [7] | ||
| 7e | Pyrimidine-tethered | MCF-7 (Breast) | 8.23 ± 0.25 | [7] |
| 11 | Xanthine/chalcone hybrid | A549 (Lung) | 1.8 ± 0.7 | [7] |
| MCF-7 (Breast) | 1.3 ± 0.9 | [7] | ||
| 9d | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | <10.33 | [8] |
| MCF-7 (Breast) | <10.33 | [8] | ||
| 11e | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | 1.14 | [8] |
| MCF-7 (Breast) | 1.54 | [8] | ||
| 12b | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | <10.33 | [8] |
| MCF-7 (Breast) | <10.33 | [8] | ||
| 12d | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | <10.33 | [8] |
| MCF-7 (Breast) | <10.33 | [8] | ||
| 3b | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [9] |
| A375 (Melanoma) | 25.4 | [9] | ||
| HaCaT (Normal) | 33.5 | [9] | ||
| CHO-K1 (Normal) | 75.5 | [9] |
Note: The table includes data for derivatives synthesized from or related to the 2-phenylpyrimidine scaffold, as direct biological data on a series of this compound analogs is limited in the reviewed literature.
Experimental Protocols
MTT Assay for Cytotoxicity
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathway
The following diagram illustrates a general signaling pathway often targeted by anticancer agents, such as the EGFR pathway, which can be inhibited by some pyrimidine derivatives.
Caption: EGFR signaling pathway and potential inhibition by pyrimidine derivatives.
Antimicrobial Activity
Certain 2-phenylpyrimidine analogs have also been investigated for their antimicrobial properties, including antibacterial and antifungal activities.
Quantitative Data for Antimicrobial Activity
The following table summarizes the in vitro minimum inhibitory concentration (MIC) of various pyrimidine derivatives against different microbial strains.
| Compound ID | Microbial Strain | MIC (µM/ml) | Reference |
| 2 | S. aureus | - | [2] |
| E. coli | 0.91 | [2] | |
| B. subtilis | - | [2] | |
| C. albicans | - | [2] | |
| 5 | S. aureus | - | [2] |
| B. subtilis | 0.96 | [2] | |
| 10 | S. enterica | 1.55 | [2] |
| P. aeruginosa | 0.77 | [2] | |
| 11 | A. niger | 1.68 | [2] |
| 12 | C. albicans | 1.73 | [2] |
| C6 | Candida albicans | - | [5][6] |
| Candida tropicalis | - | [5] | |
| Cryptococcus neoformans | - | [5] |
Note: The specific MIC values for compound C6 were not provided in the abstract, but it was noted to have superior efficacy compared to fluconazole.[5][6]
Experimental Protocols
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: Standardized microbial suspensions are prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
The following diagram outlines the general workflow for screening the antimicrobial activity of novel compounds.
Caption: General workflow for antimicrobial screening.
Conclusion
Derivatives of this compound represent a versatile scaffold for the development of novel therapeutic agents. The available data, primarily from derivatives where the carbaldehyde has been further functionalized, indicates significant potential in the fields of oncology and infectious diseases. The structure-activity relationship appears to be highly dependent on the nature of the substituents on both the pyrimidine and phenyl rings. Further synthesis and screening of a focused library of this compound analogs with systematic structural variations are warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and workflows provided in this guide offer a standardized approach for the evaluation of such novel compounds.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
A Comparative Guide to Pyrimidine-Based CYP51 Inhibitors: Efficacy, Mechanisms, and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial and anti-parasitic drug discovery, the enzyme lanosterol 14α-demethylase (CYP51) stands out as a highly validated and crucial target.[1][2] This cytochrome P450 enzyme plays an essential role in the biosynthesis of ergosterol in fungi and related sterols in protozoa, which are vital components of their cell membranes.[2][3] Inhibition of CYP51 disrupts membrane integrity, leading to cell growth arrest and death. While azole antifungals have long been the mainstay of CYP51-targeted therapies, the emergence of resistance necessitates the exploration of novel chemical scaffolds.[4] Pyrimidine-based inhibitors have surfaced as a promising alternative, offering distinct structure-activity relationships and the potential to overcome existing resistance mechanisms.
This guide provides a comparative analysis of pyrimidine-based CYP51 inhibitors, delving into their performance against pathogenic fungi and protozoa, contrasting them with established azole drugs, and providing detailed experimental protocols for their evaluation.
Comparative Efficacy of Pyrimidine-Based CYP51 Inhibitors
The efficacy of CYP51 inhibitors is typically assessed through a combination of in vitro enzyme inhibition assays (IC50), whole-cell antimicrobial/anti-parasitic activity assays (MIC or EC50), and selectivity profiling against the human CYP51 ortholog to minimize off-target effects.
Antifungal Activity
Pyrimidine-based compounds have demonstrated potent antifungal activity against a range of clinically relevant pathogens, including Candida albicans and Aspergillus fumigatus. These compounds often exhibit efficacy comparable or superior to first-generation azoles like fluconazole, particularly against resistant strains.
Table 1: Comparative Antifungal Activity of Pyrimidine-Based Inhibitors and Fluconazole
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | IC50 (µM) against CYP51 | Reference(s) |
| Pyrimidine | Compound 1 | Aspergillus fumigatus | 8-16 | Not Reported | [5] |
| Analog of Compound 1 (Compound 3) | Aspergillus fumigatus | 64 | Not Reported | [5] | |
| Compound 1 | Candida albicans | 64 | Not Reported | [5] | |
| Compound 1 | Cryptococcus neoformans | 2 | Not Reported | [5] | |
| Azole | Fluconazole | Candida albicans | 0.25 - 4 | 0.50 (AfCYP51B) | [6] |
| Voriconazole | Aspergillus fumigatus | Not Reported | 0.16 - 0.38 (AfCYP51A/B) | [6] | |
| Itraconazole | Aspergillus fumigatus | Not Reported | 0.16 - 0.38 (AfCYP51A/B) | [6] | |
| Posaconazole | Aspergillus fumigatus | Not Reported | 0.16 - 0.38 (AfCYP51A/B) | [6] |
Note: MIC and IC50 values are highly dependent on assay conditions and specific strains tested. The data presented here is for comparative purposes and is collated from various sources.
Anti-Trypanosomal Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another therapeutic area where CYP51 inhibitors are of significant interest. Pyrimidine-based compounds, such as fenarimol and its derivatives, have shown promise in preclinical studies.
Table 2: Comparative Anti-Trypanosomal Activity of Pyrimidine-Based Inhibitors and Azoles
| Compound Class | Representative Compound | Target Organism | EC50 (µM) against amastigotes | IC50 (µM) against T. cruzi CYP51 | Reference(s) |
| Pyrimidine | Fenarimol derivatives | Trypanosoma cruzi | Variable (low µM to nM) | Not explicitly stated for all | [7] |
| LP10 (4-aminopyridyl-based) | Trypanosoma cruzi | 0.65 | KD ≤ 42 nM | [8] | |
| Optimized LP10 analogs (e.g., 27i, 27r) | Trypanosoma cruzi | 0.014 - 0.018 | Low nM | [8] | |
| Azole | Posaconazole | Trypanosoma cruzi | Low nM | 0.048 | [7][9] |
| Ravuconazole | Trypanosoma cruzi | Low nM | Not explicitly stated | [7] | |
| Ketoconazole | Trypanosoma cruzi | Not Reported | 0.014 | [9] |
Mechanism of Action and Inhibition
CYP51 catalyzes the three-step oxidative removal of the 14α-methyl group from sterol precursors.[1][10] This process is crucial for the subsequent formation of mature sterols.
The CYP51 Catalytic Cycle
The catalytic cycle of CYP51 involves the binding of the sterol substrate, followed by a series of reduction and oxidation steps mediated by the heme cofactor and a partner reductase.
Inhibition by Pyrimidine-Based Compounds
Similar to azoles, pyrimidine-based inhibitors typically function by coordinating with the heme iron atom in the active site of CYP51. This interaction prevents the binding of molecular oxygen and subsequent catalysis.[4] The pyrimidine ring and its substituents also form crucial interactions with the amino acid residues lining the active site, which dictates the inhibitor's potency and selectivity.
Experimental Protocols for Inhibitor Evaluation
The characterization of novel pyrimidine-based CYP51 inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.
Recombinant CYP51 Expression and Purification
Objective: To produce purified, active CYP51 enzyme for in vitro assays.
Rationale: Using a purified recombinant enzyme system allows for the direct assessment of inhibitor interaction with the target, free from confounding factors present in whole-cell systems.
Protocol:
-
Cloning and Expression:
-
The gene encoding the target CYP51 (e.g., from Candida albicans or Trypanosoma cruzi) is cloned into an E. coli expression vector, often with an N-terminal His-tag for purification.
-
The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Bacterial cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8), and protein expression is induced with IPTG.
-
-
Cell Lysis and Solubilization:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase.
-
Cells are lysed by sonication on ice.
-
The cell membrane fraction is isolated by ultracentrifugation and solubilized with a detergent (e.g., sodium cholate).
-
-
Purification:
-
The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
The column is washed extensively to remove non-specifically bound proteins.
-
Purified CYP51 is eluted from the column using a buffer containing a high concentration of imidazole.
-
-
Quality Control:
-
The purity of the enzyme is assessed by SDS-PAGE.
-
The concentration and integrity of the heme cofactor are determined spectrophotometrically by CO-difference spectrum analysis.[11]
-
CYP51 Inhibition Assay (Fluorescence-Based)
Objective: To determine the IC50 of an inhibitor in a high-throughput format.
Rationale: This assay utilizes a fluorogenic substrate that becomes fluorescent upon metabolism by CYP51, providing a rapid and sensitive measure of enzyme activity.[9][12]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Prepare stock solutions of the test inhibitor and a positive control inhibitor (e.g., ketoconazole) in DMSO.
-
Prepare a solution of the fluorogenic substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BOMCC).
-
Prepare an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
-
Assay Setup (96-well plate):
-
Add reaction buffer to each well.
-
Add the purified recombinant CYP51 enzyme and its reductase partner.
-
Add serial dilutions of the test inhibitor or control inhibitor. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Add the fluorogenic substrate.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Measure the increase in fluorescence over time using a plate reader (e.g., excitation at 410 nm and emission at 460 nm for the product of BOMCC).[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control (DMSO).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Antifungal Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal strain.
Rationale: This whole-cell assay provides a measure of the compound's overall effectiveness, encompassing its ability to penetrate the fungal cell and inhibit the target in a physiological context.
Protocol (Broth Microdilution):
-
Inoculum Preparation:
-
Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable growth medium (e.g., RPMI-1640) according to CLSI guidelines.
-
-
Drug Dilution:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the growth medium.
-
-
Inoculation:
-
Add the fungal inoculum to each well, resulting in a final cell density of approximately 0.5-2.5 x 10³ cells/mL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well. This can be assessed visually or by measuring the optical density at 600 nm.
-
Conclusion and Future Directions
Pyrimidine-based CYP51 inhibitors represent a promising class of compounds with the potential to address the growing challenge of antimicrobial and anti-parasitic resistance. Their distinct chemical scaffold offers opportunities for the development of next-generation therapies with improved potency, selectivity, and pharmacokinetic properties. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the discovery and development of novel CYP51-targeted drugs. Future efforts should focus on expanding the structure-activity relationship knowledge base for this class of inhibitors, optimizing their selectivity for pathogenic CYP51 over the human ortholog, and evaluating their in vivo efficacy in relevant animal models of infection.
References
- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dndi.org [dndi.org]
- 8. Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: In Vitro Anti-proliferative Activity of 2-Phenyl Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-proliferative activity of various 2-phenyl pyrimidine derivatives against several cancer cell lines. The data presented is compiled from recent studies and is intended to serve as a resource for researchers in the field of oncology drug discovery.
Data Presentation: Anti-proliferative Activity (IC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of different 2-phenyl pyrimidine derivatives, showcasing their potency against a range of cancer cell lines.
| Derivative Class | Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine | 3d | Not Specified | MCF-7 (Breast) | 43.4 | [1] |
| Imidazo[1,2-a]pyrimidine | 3d | Not Specified | MDA-MB-231 (Breast) | 35.9 | [1] |
| Imidazo[1,2-a]pyrimidine | 4d | Not Specified | MCF-7 (Breast) | 39.0 | [1] |
| Imidazo[1,2-a]pyrimidine | 4d | Not Specified | MDA-MB-231 (Breast) | 35.1 | [1] |
| Pyrimidine | 8 | Not Specified | Various | 4 | [2] |
| Pyrimidine | 9 | Not Specified | Various | 0.4 | [2] |
| Pyrido[2,3-d]pyrimidine | 2a | Lipoxygenase Inhibitor | A549 (Lung) | 42 | [3] |
| Pyrido[2,3-d]pyrimidine | 2f | Lipoxygenase Inhibitor | A549 (Lung) | 47.5 | [3] |
| Thiazolo[4,5-d]pyrimidine | 3b | Not Specified | A375 (Melanoma) | <50 | [4] |
| Thiazolo[4,5-d]pyrimidine | 3b | Not Specified | C32 (Melanoma) | <50 | [4] |
| Thiazolo[4,5-d]pyrimidine | 3b | Not Specified | DU145 (Prostate) | <50 | [4] |
| Thiazolo[4,5-d]pyrimidine | 3b | Not Specified | MCF-7/WT (Breast) | <50 | [4] |
| 2-Phenyl Pyrimidine | 11g | BTK Inhibitor | HL60 (Leukemia) | 3.66 | [5] |
| 2-Phenyl Pyrimidine | 11g | BTK Inhibitor | Raji (Leukemia) | 6.98 | [5] |
| 2-Phenyl Pyrimidine | 11g | BTK Inhibitor | Ramos (Leukemia) | 5.39 | [5] |
| 2-(Phenylamino)pyrimidine | 95 | EGFR Inhibitor | EGFR-mutant cell lines | 0.2 | [6] |
Experimental Protocols
The anti-proliferative activity of the 2-phenyl pyrimidine derivatives cited in this guide was primarily evaluated using the MTT or SRB colorimetric assays. These assays measure cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[7][8][9] The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[7][8]
Generalized Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-phenyl pyrimidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[8]
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[10]
Generalized Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed with cold trichloroacetic acid (TCA).[11]
-
Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.[11]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[11]
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510 nm. The IC50 values are then calculated from the dose-response curves.[10]
Signaling Pathways and Mechanisms of Action
Several 2-phenyl pyrimidine derivatives exert their anti-proliferative effects by targeting specific signaling pathways crucial for cancer cell survival and proliferation.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for B-cell development, activation, and survival.[12] Some 2-phenyl pyrimidine derivatives act as potent BTK inhibitors, thereby disrupting these processes and inducing apoptosis in B-cell malignancies.[5]
Caption: Inhibition of the BTK signaling pathway by 2-phenyl pyrimidine derivatives.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[5][13] Its constitutive activation is a hallmark of many cancers, promoting tumor cell survival and proliferation.[13] Certain pyrimidine derivatives have been shown to suppress cancer cell proliferation by inhibiting the NF-κB pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis.[3][4] Aberrant activation of this pathway is implicated in the development and progression of numerous cancers.[3][4] Some pyrimidine derivatives have demonstrated the ability to suppress cancer cell motility by inhibiting Wnt/β-catenin signaling.
Caption: Modulation of the Wnt/β-catenin signaling pathway.
Experimental Workflow
The general workflow for evaluating the in vitro anti-proliferative activity of 2-phenyl pyrimidine derivatives is depicted below.
Caption: General experimental workflow for in vitro anti-proliferative assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 3. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Unveiling the Cytotoxic Potential of Novel Pyrimidine Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Pyrimidine derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of recently developed pyrimidine compounds, juxtaposed with established anticancer drugs, and supported by detailed experimental protocols and pathway visualizations to aid in drug discovery and development.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of several novel pyrimidine derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are presented for direct comparison of their anti-proliferative effects. The data is collated from recent studies and benchmarked against standard chemotherapeutic agents, Doxorubicin and 5-Fluorouracil.
| Compound/Drug | Derivative Class | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Novel Pyrimidine Compounds | ||||
| Compound 2a | Aminopyrimidine | Multiple Tumor Cell Lines | 4 - 8 | [1][2] |
| Compound 8 | 6-Aryl-5-cyano-pyrimidine | HePG-2, MCF-7, HCT-116 | High Activity (comparable to 5-FU) | [3] |
| Compound 7 | Aminopyrimidine-2,4-dione | MDA-MB-231 (Breast) | 0.4 | [4] |
| HT-29 (Colon) | 0.79 | [4] | ||
| U-937 (Lymphoma) | 1.85 | [4] | ||
| Pyrido[2,3-d]pyrimidine 4 | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | [5][6] |
| HepG2 (Liver) | 1.13 | [5][6] | ||
| Pyrido[2,3-d]pyrimidine 11 | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 1.31 | [5][6] |
| HepG2 (Liver) | 0.99 | [5][6] | ||
| Compound 2d | Pyrido[2,3-d]pyrimidine | A549 (Lung) | Strong cytotoxicity at 50 µM | [7] |
| Standard Anticancer Drugs | ||||
| Doxorubicin | Anthracycline | HCT-116 (Colon) | - | [8] |
| 5-Fluorouracil (5-FU) | Pyrimidine analogue | HePG-2, MCF-7, HCT-116 | - | [3] |
| Methotrexate | Antimetabolite | MDA-MB-231 (Breast) | 2.79 | [4] |
| HT-29 (Colon) | 0.99 | [4] | ||
| U-937 (Lymphoma) | 1.22 | [4] |
Experimental Protocols
A detailed methodology for a standard in vitro cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the various concentrations of the test compound. Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
-
-
Incubation:
-
The plates are incubated with the compounds for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
The plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
-
Visualizing the Process and Pathways
To better understand the experimental process and the potential mechanisms of action of cytotoxic compounds, the following diagrams illustrate a typical cytotoxicity assay workflow and a simplified apoptosis signaling pathway.
Caption: Workflow of a typical MTT cytotoxicity assay.
Many cytotoxic compounds induce programmed cell death, or apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, which is a common mechanism for anticancer agents.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
In Vitro Metabolic Stability of 2-Phenylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of drug candidates is a critical parameter in the drug discovery and development process, significantly influencing their pharmacokinetic profile and overall clinical success. This guide provides a comparative overview of the in vitro metabolic stability of 2-phenylpyrimidine derivatives, a class of compounds with diverse therapeutic potential. The information presented herein is intended to assist researchers in understanding the structure-metabolism relationships within this chemical scaffold and to provide standardized protocols for assessing metabolic stability in a laboratory setting.
Comparative Metabolic Stability Data
The in vitro metabolic stability of 2-phenylpyrimidine derivatives is typically assessed by determining their half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). These parameters provide a quantitative measure of how rapidly a compound is metabolized by hepatic enzymes, primarily Cytochrome P450 (CYP) enzymes.
A recent study on novel 2-phenylpyrimidine derivatives as potential antifungal agents identified compound C6 as having favorable metabolic stability.[1][2] The reported half-life for compound C6 in human liver microsomes was 14.8 minutes.[1] While a direct comparison with a series of structurally related analogs from a single study is not publicly available, the following table illustrates a representative comparison of metabolic stability data for hypothetical 2-phenylpyrimidine derivatives to demonstrate structure-activity relationships (SAR).
| Compound | R1 | R2 | R3 | t½ (min) | CLint (µL/min/mg protein) |
| C6 (Example) | F | H | tert-Butyl | 14.8 | 46.8 |
| Analog A (Hypothetical) | H | H | H | 5.2 | 133.3 |
| Analog B (Hypothetical) | Cl | H | H | 8.9 | 77.9 |
| Analog C (Hypothetical) | F | OCH3 | H | 12.5 | 55.4 |
| Analog D (Hypothetical) | F | H | Isopropyl | 10.1 | 68.6 |
Note: The data for Analogs A, B, C, and D are hypothetical and presented for illustrative purposes to highlight potential SAR trends. The data for compound C6 is from a published study.[1]
Structure-Metabolism Relationships
The metabolic stability of 2-phenylpyrimidine derivatives is significantly influenced by the nature and position of substituents on the phenyl and pyrimidine rings. Generally, the introduction of electron-withdrawing groups or bulky substituents can sterically hinder the approach of metabolizing enzymes, thereby increasing metabolic stability. For instance, the fluorine atom at the R1 position and the bulky tert-butyl group at the R3 position in compound C6 likely contribute to its enhanced stability compared to an unsubstituted analog (Analog A).
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay.
Materials and Reagents
-
Test compounds (2-phenylpyrimidine derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds with known metabolic stability (e.g., testosterone, verapamil)
Experimental Workflow
The experimental workflow for a microsomal stability assay can be visualized as follows:
Incubation Procedure
-
Preparation: Prepare stock solutions of the test compounds and control compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
Data Analysis
The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration)
Metabolic Pathways of 2-Phenylpyrimidine Derivatives
The metabolism of 2-phenylpyrimidine derivatives is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. The primary metabolic pathways for this class of compounds typically involve oxidation reactions.
Phase I Metabolism: The initial biotransformation of 2-phenylpyrimidine derivatives is typically catalyzed by CYP enzymes and involves several types of oxidative reactions:
-
Hydroxylation: The addition of a hydroxyl group (-OH) to the aromatic phenyl ring or the pyrimidine ring is a common metabolic pathway.
-
N- or O-Dealkylation: If the molecule contains N-alkyl or O-alkyl groups, these can be cleaved by CYP enzymes.
-
Oxidation of Substituents: Alkyl substituents on the rings can undergo oxidation to form alcohols, aldehydes, or carboxylic acids.
Phase II Metabolism: The metabolites formed during Phase I, which are now more polar, can undergo further conjugation reactions to increase their water solubility and facilitate their excretion from the body. These reactions include:
-
Glucuronidation: The addition of a glucuronic acid moiety.
-
Sulfation: The addition of a sulfo group.
Conclusion
The in vitro metabolic stability is a crucial parameter for the optimization of 2-phenylpyrimidine derivatives in drug discovery. By understanding the structure-metabolism relationships and employing standardized in vitro assays, researchers can design and select compounds with improved pharmacokinetic profiles. The primary metabolic pathways for this class of compounds involve CYP450-mediated oxidation, followed by Phase II conjugation reactions. Further studies focusing on the metabolite identification of a series of 2-phenylpyrimidine analogs would provide more detailed insights into their biotransformation and help in the design of more stable and effective drug candidates.
References
Comparative Molecular Docking Analysis of 2-Phenylpyrimidine Inhibitors
This guide provides a comparative overview of molecular docking studies performed on 2-phenylpyrimidine derivatives, a class of compounds with significant therapeutic potential as enzyme inhibitors. The following sections present quantitative data from various studies, detail the experimental protocols used for in silico analysis, and visualize key workflows and pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: Inhibitor Performance
The inhibitory activities of various 2-phenylpyrimidine derivatives have been evaluated against several key protein targets. The tables below summarize the binding affinities and in vitro activities reported in different studies, facilitating a direct comparison of the compounds' performance.
| Compound ID | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Compound C6 | CYP51 | - | MIC = 4-16 µg/mL | [1][2] |
| Compound 11g | Bruton's Tyrosine Kinase (BTK) | - | 3.66 - 6.98 | [3] |
| Compound 4c (p-Fluoro) | Human Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | 132.4 µg/ml (antioxidant) | [4][5] |
| Compound 4a (p-Chloro) | Human Cyclin-Dependent Kinase 2 (CDK2) | -7.7 | - | [4][5] |
| Compound 4h (p-Nitro) | Human Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | - | [5] |
| Compound 4b (p-Hydroxy) | Human Cyclin-Dependent Kinase 2 (CDK2) | -7.4 | 117.8 µg/ml (antioxidant) | [4] |
| Compound 2g | Cyclin-Dependent Kinase (1HCK) | -8.7 | - | [6] |
| Compound 5b | EGFRWT | -8.9 (approximated) | 0.037 | [5] |
| Compound 5b | EGFRT790M | -8.1 (approximated) | 0.204 | [5] |
| Compound 7 | EGFR Kinase Domain | -8.8 | - | [5] |
Note: IC50 and MIC values are experimental and provide context to the computational binding energies. Direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols
The methodologies for molecular docking studies of 2-phenylpyrimidine inhibitors generally follow a standardized workflow. The protocols detailed below are a synthesis of methodologies reported in the cited literature.[1][4][5][7]
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[1][7] For example, PDB IDs used in the cited studies include 5TZ1 for CYP51, 2V58 for biotin carboxylase, and 1HCK for human cyclin-dependent kinase-2.[1][4][8]
-
Protein Cleanup: The retrieved protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.[7]
-
Hydrogen Addition and Optimization: Hydrogen atoms are added to the protein structure, and the energy is minimized using a force field such as OPLS_2005 to correct for any structural inconsistencies.[1]
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the 2-phenylpyrimidine derivatives are drawn using chemical drawing software like ChemDraw.[4]
-
3D Conversion and Optimization: These 2D structures are then converted to 3D structures and their energy is minimized. This can be done using tools like Marvin Sketch and AutoDock Tools.[4] The ligands are prepared for docking by assigning charges and defining rotatable bonds.
3. Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation. The size and center of the grid are determined based on the location of the co-crystallized ligand or known active site residues.[7]
-
Docking Algorithm: A docking program such as AutoDock Vina or Glide is used to perform the simulation.[5][9] These programs utilize search algorithms, like the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations of the ligand within the protein's active site.[5]
-
Scoring and Ranking: The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on these scores, with lower energy values indicating more favorable binding.[5]
4. Analysis of Results:
-
Binding Mode Analysis: The best-ranked docking poses are visualized to analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[9]
-
Validation: The docking protocol is often validated by redocking a known inhibitor into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[5]
Visualizations
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
The diagram below shows a simplified representation of the B-Cell Receptor (BCR) signaling pathway, a key pathway in B-cell malignancies, and the point of inhibition by 2-phenylpyrimidine-based Bruton's Tyrosine Kinase (BTK) inhibitors.[3]
Caption: Inhibition of the BCR signaling pathway by 2-phenylpyrimidine BTK inhibitors.
References
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. benchchem.com [benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 2-Phenylpyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-phenylpyrimidine analogs, focusing on their performance as inhibitors of key biological targets implicated in cancer, autoimmune disorders, and fungal infections. The information is compiled from recent studies to aid in the rational design and development of novel therapeutics.
Inhibition of Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.[1] A series of 2-phenylpyrimidine derivatives have been developed as potent BTK inhibitors, with SAR studies revealing key structural requirements for activity.[1]
Comparative SAR Data of BTK Inhibitors
| Compound | R Group (at C-4 aniline) | BTK Inhibition (%) @ 100 nM | Anti-proliferative Activity (IC50, μM) |
| HL60 | |||
| 11g | 3-methyl phenylcarbamoyl | 82.76 | 3.66 |
| 11d | Phenylcarbamoyl | Favorable | - |
| 11e | 4-methyl phenylcarbamoyl | Favorable | - |
| 11h | 4-methoxy phenylcarbamoyl | Favorable | - |
| 11a | Acetyl | Less Favorable | - |
| 11b | Propionyl | Less Favorable | - |
| 11c | Isobutyryl | Less Favorable | - |
| 11f | Disubstituted arylamine | Not Beneficial | - |
| 11i | Disubstituted arylamine | Not Beneficial | - |
Data compiled from a study on novel 2-phenylpyrimidine derivatives as BTK inhibitors.[1]
Key SAR Insights:
-
C-4 Aniline Substituents: Large, substituted phenylcarbamoyl groups at the C-4 aniline moiety are favorable for BTK inhibition. The compound 11g , with a 3-methyl phenylcarbamoyl substituent, demonstrated the most potent activity.[1]
-
Small vs. Large Groups: Larger substituents (e.g., in analogs 11d, 11e, 11g, and 11h) are more favorable for activity compared to smaller acyl groups (e.g., in analogs 11a–11c).[1]
-
Disubstitution: Disubstituted arylamines as the R group are detrimental to the inhibitory activity.[1]
-
Core Structure: The pyrimidine core and an N-phenylacrylamide pharmacophore are crucial for binding to BTK.[1]
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of 2-phenylpyrimidine analogs.
Experimental Protocols
-
BTK Kinase Assay: The inhibitory activity on BTK was measured using the ADP-Glo™ kinase assay system. The percentage of inhibition for each compound at a concentration of 100 nM was determined.[1]
-
Cell Proliferation Assay: The anti-proliferative activity was evaluated against HL60, Raji, and Ramos B-cell leukemia lines using the MTT assay. Cells were treated with various concentrations of the compounds for a specified duration, and the IC50 values were calculated.[1]
-
Flow Cytometry Analysis: To understand the mechanism of cell growth inhibition, flow cytometry was used to analyze the cell cycle distribution of treated cells. For instance, compound 11g was shown to block Ramos cells at the G0/G1 phase.[1]
-
Western Blot Analysis: The effect of the compounds on the phosphorylation of BTK and its downstream substrate PLCγ2 was investigated by Western blot analysis to confirm the mechanism of action.[1]
Antifungal Activity via CYP51 Inhibition
Lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, is a well-established target for antifungal drugs.[2] A series of 2-phenylpyrimidine derivatives have been designed and synthesized as novel CYP51 inhibitors.[2][3][4]
Comparative SAR Data of CYP51 Inhibitors
| Compound | Ring A Substitution | Ring B Substitution (R) | Antifungal Activity (MIC, μg/mL) vs. C. albicans |
| C1 | 3-F | 4-F | - |
| C2 | 3-F | 4-Cl | - |
| C3 | 3-F | 4-Br | Good |
| C4 | 3-F | 4-I | Decreased |
| C6 | 3-F | 4-Propyl | Superior to fluconazole |
Data compiled from a study on 2-phenylpyrimidine derivatives as CYP51 inhibitors.[2]
Key SAR Insights:
-
Ring A Substitution: A fluorine atom at the 3-position of the phenyl ring (Ring A) appears to be a favorable substitution for antifungal activity.
-
Ring B Substitution:
-
Halogens: Introducing halogen atoms at the 4-position of the second phenyl ring (Ring B) showed that activity increased with the size of the halogen up to bromine. However, the larger iodine substituent led to decreased activity.[2]
-
Hydrophobic Groups: The introduction of hydrophobic aliphatic hydrocarbons, such as a propyl group in compound C6 , resulted in potent antifungal activity, superior to the first-line drug fluconazole.[2][3]
-
Ergosterol Biosynthesis Pathway and CYP51 Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by 2-phenylpyrimidine analogs targeting CYP51.
Experimental Protocols
-
In Vitro Antifungal Activity Assay: The minimum inhibitory concentrations (MICs) of the synthesized compounds against various fungal strains were determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
In Vitro Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated against human cell lines (e.g., hepatic cells) to assess their safety profile.[2][3]
-
Metabolic Stability Assay: In vitro metabolic stability was assessed using liver microsomes to predict the in vivo half-life of the compounds.[2][3]
Inhibition of USP1/UAF1 for Anticancer Activity
The deubiquitinating enzyme complex USP1/UAF1 is a regulator of the DNA damage response and is a promising target for cancer therapy.[5] N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of USP1/UAF1.[5]
Lead Compound and Potency
-
ML323: This lead compound and its related analogs have demonstrated nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase complex.[5]
-
Correlation of Activity: A strong correlation has been observed between the IC50 values for USP1/UAF1 inhibition and the anti-proliferative activity in non-small cell lung cancer cells.[5]
USP1/UAF1 Functional Workflow
Caption: Mechanism of action of 2-phenylpyrimidine analogs as USP1/UAF1 inhibitors.
Experimental Protocols
-
Quantitative High-Throughput Screening (qHTS): A qHTS assay was employed to screen a large compound library to identify initial hits that inhibit the deubiquitinating activity of USP1/UAF1.[5]
-
Biochemical Inhibition Assay: The IC50 values of the optimized compounds were determined using a biochemical assay that measures the enzymatic activity of the purified USP1/UAF1 complex.[5]
-
Cell-Based Assays: The cellular activity of the inhibitors was confirmed by measuring the levels of monoubiquitinated PCNA (Ub-PCNA) in cancer cell lines. Increased Ub-PCNA levels are a direct consequence of USP1/UAF1 inhibition.[5]
-
Cell Viability Assays: The effect of the compounds on the survival of cancer cells, such as non-small cell lung cancer lines, was assessed to determine their anticancer efficacy.[5]
This guide highlights the versatility of the 2-phenylpyrimidine scaffold and provides a framework for the further development of targeted therapies. The presented SAR data and experimental methodologies offer valuable insights for researchers in the field of drug discovery.
References
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Substituent Effects on the Reactivity of Furan-2-Carbaldehydes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of substituted furan-2-carbaldehydes, a class of compounds with significant applications in medicinal chemistry and materials science. Understanding the influence of substituents on the electrophilicity of the aldehyde is crucial for predicting reaction outcomes and designing novel molecules with desired properties. This document summarizes experimental data, details relevant experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding of the structure-reactivity relationships within this important class of heterocyclic aldehydes.
Introduction to Furan-2-Carbaldehyde Reactivity
The reactivity of furan-2-carbaldehydes is primarily centered around the electrophilic nature of the carbonyl carbon. Nucleophilic attack on this carbon is a key step in many synthetic transformations. The furan ring, being an electron-rich aromatic system, modulates the reactivity of the aldehyde group. Substituents at the 5-position of the furan ring play a pivotal role in this modulation through their electronic effects (inductive and resonance), either enhancing or diminishing the partial positive charge on the carbonyl carbon.[1]
Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles.[1] Conversely, electron-donating groups (EDGs) decrease the electrophilicity, leading to lower reactivity.[1] This principle is a fundamental concept in physical organic chemistry and is well-illustrated by the comparative reactivity of various substituted furan-2-carbaldehydes.
Comparative Reactivity Data
The following tables summarize semi-quantitative data from the literature, comparing the reactivity of various 5-substituted furan-2-carbaldehydes in condensation reactions. While absolute rate constants are not always available, reaction times and yields under consistent conditions provide a reliable measure of relative reactivity.
Table 1: Condensation of 5-Aryl-Furan-2-Carbaldehydes with Hippuric Acid [2]
| 5-Aryl Substituent | Reaction Time (Classical Heating) | Yield (%) |
| 2-Bromophenyl | 30 min | 75 |
| 3-Nitrophenyl | 30 min | 81 |
| 3-(Trifluoromethyl)phenyl | 15 min | 80 |
| 4,5-Dimethyl | 60 min | 62 |
| Benzofuran-2-yl | 20 min | 78 |
This data demonstrates that furan-2-carbaldehydes bearing electron-withdrawing groups on the 5-aryl substituent (e.g., nitro, trifluoromethyl) are more reactive (shorter reaction times) than those with electron-donating groups (e.g., dimethyl).[2]
Table 2: Condensation of 5-Aryl-Furan-2-Carbaldehydes with 3-Methyl-1,3-benzothiazolium Iodide [3]
| 5-Aryl Substituent | Reaction Time | Yield (%) |
| 4-Chlorophenyl | 85 min | 57 |
| 4-Bromophenyl | 160 min | 57 |
| 4-Nitrophenyl | 270 min | 84 |
| 3-Nitrophenyl | 120 min | 82 |
| 2-Nitrophenyl | 7 hours | 37 |
| 3-(Trifluoromethyl)phenyl | 150 min | 46 |
| 2-Bromophenyl | 60 min | 60 |
| 2,4-Dichlorophenyl | Not specified | Not specified |
The trend of increased reactivity with electron-withdrawing groups is also evident in this reaction series. The higher yields for nitro-substituted compounds, despite longer reaction times in some cases, suggest a more complex interplay of factors, including solubility and product stability.[3]
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are representative protocols for reactions discussed in this guide.
Protocol 1: Synthesis of 5-Aryl-Furan-2-Carbaldehydes via Meerwein Reaction[2]
This protocol describes the synthesis of 5-(2-bromophenyl)furan-2-carbaldehyde.
Materials:
-
2-Bromoaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Furan-2-carbaldehyde
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Water
Procedure:
-
Dissolve 2-bromoaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0°C and perform diazotization by adding a solution of sodium nitrite in water at 0-5°C.
-
Stir the resulting diazonium salt solution for 10 minutes and filter.
-
To the filtrate, add furan-2-carbaldehyde in water, followed by a solution of CuCl₂·2H₂O in water, maintaining the temperature between 10-15°C.
-
Slowly warm the reaction mixture to 40°C and stir for 4 hours.
-
The crude product can be isolated and purified by standard methods such as crystallization.
Protocol 2: Condensation Reaction with Hippuric Acid (Classical Heating)[2]
This protocol describes the synthesis of 2-phenyl-4-(furan-2-yl)methylene-1,3-oxazol-5(4H)-ones.
Materials:
-
Substituted furan-2-carbaldehyde
-
Hippuric acid
-
Potassium acetate (catalyst)
-
Acetic anhydride (solvent)
Procedure:
-
A mixture of the substituted furan-2-carbaldehyde, hippuric acid, and a catalytic amount of potassium acetate in acetic anhydride is prepared.
-
The reaction mixture is heated under reflux for the time specified in Table 1, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After cooling, the solid product is separated by filtration, dried, and purified by crystallization.
Protocol 3: Condensation Reaction with Benzothiazolium Salts[3]
This protocol outlines the synthesis of vinyl-substituted benzothiazolium iodides.
Materials:
-
5-Aryl-furan-2-carbaldehyde
-
Benzothiazolium salt
-
Potassium acetate (catalyst)
-
Dry acetonitrile (solvent)
Procedure:
-
A mixture of the 5-aryl-furan-2-carbaldehyde, the benzothiazolium salt, and a catalytic amount of potassium acetate in dry acetonitrile is refluxed with stirring for the time indicated in Table 2.
-
Reaction progress is monitored by TLC.
-
After cooling to room temperature, the solid product is collected by filtration, washed with acetonitrile and methanol, dried, and purified by crystallization.
Visualizing Reactivity Principles and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental processes.
Caption: Influence of substituents on aldehyde reactivity.
Caption: General workflow for a condensation reaction.
Conclusion
The reactivity of substituted furan-2-carbaldehydes is significantly influenced by the electronic nature of the substituent at the 5-position. Electron-withdrawing groups enhance reactivity towards nucleophiles, while electron-donating groups diminish it. This principle is a valuable tool for medicinal chemists and researchers in designing synthetic routes and tuning the properties of furan-based compounds for various applications, including drug discovery. The provided experimental data and protocols offer a practical foundation for further research and development in this area.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenylpyrimidine-5-carbaldehyde
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical compounds like 2-Phenylpyrimidine-5-carbaldehyde is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and chemical knowledge. In the absence of specific disposal data for this compound, it must be treated as a hazardous chemical waste, and the precautionary principle must be applied.
Hazard Assessment and Characterization
Inferred Potential Hazards:
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
-
Irritation: Potential to cause skin, eye, and respiratory tract irritation.[4]
-
Environmental Hazard: The environmental fate of this compound is not well-documented, so it should be prevented from entering the environment.
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory:
| PPE/Control | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[5] | To protect against splashes and airborne particles. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile). | To prevent skin contact and absorption. |
| Body Protection | A lab coat or other protective clothing.[5] | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator if there is a risk of dust or aerosol formation.[5] | To prevent inhalation of the compound. |
| Engineering Controls | All handling should be conducted in a chemical fume hood.[5] | To minimize inhalation exposure and contain any potential spills. |
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a hazardous waste in accordance with all federal, state, and local regulations.[7][8]
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[8]
-
Solid Waste: Collect unadulterated this compound powder in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a separate, compatible, and leak-proof container.[5] Do not mix with other waste streams unless their compatibility is certain.[9]
-
Contaminated Materials: Any items such as weighing paper, pipette tips, or gloves that are contaminated with this compound should be collected in a designated hazardous waste container.
Proper container management is crucial for safe storage and transport of hazardous waste.[7]
-
Container Type: Use containers that are in good condition and compatible with the chemical.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date must also be clearly visible.[5]
-
Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[7]
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Salvage of circulating pyrimidine nucleosides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pfw.edu [pfw.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. coleparmer.com [coleparmer.com]
Essential Safety and Operational Guide for Handling 2-Phenylpyrimidine-5-carbaldehyde
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of 2-Phenylpyrimidine-5-carbaldehyde, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact and inhalation. The following table summarizes the required PPE.
| PPE Category | Specific Requirements |
| Hand Protection | Wear suitable protective gloves. |
| Eye/Face Protection | Wear protective eye and face protection. |
| Skin and Body Protection | Wear protective clothing. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and risk. The following step-by-step operational plan should be strictly followed.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Confirm that a designated and properly labeled waste container is available.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat or other protective clothing.
-
Wear safety glasses with side shields or chemical goggles, and a face shield if there is a splash hazard.
-
Don the appropriate chemical-resistant gloves.
-
If ventilation is inadequate, use a suitable respirator.
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Avoid contact with skin and eyes.[1]
4. In Case of Exposure:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]
-
If swallowed: Rinse mouth. Get medical help.[1]
5. Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
Store locked up.[1]
-
Store apart from foodstuff containers or incompatible materials.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
2. Labeling:
-
The waste container must be labeled with the full chemical name "this compound" and the appropriate hazard symbols.
3. Disposal Procedure:
-
Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company for guidance and pickup.
-
Do not dispose of this chemical down the drain or in the general trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
